Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Methyl benzofuran-3-carboxylate (CAS: 4687-24-5) represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicrobial candidates.[1][2] Its spectral signature is defined by the electronic interplay between the electron-rich benzofuran bicycle and the electron-withdrawing carbomethoxy group at the C3 position.[1]
This guide provides a validated spectral reference (NMR, IR, MS) for researchers synthesizing or characterizing this intermediate. The data presented here synthesizes experimental baselines with mechanistic interpretation to aid in impurity profiling and structural confirmation.
Property
Data
IUPAC Name
Methyl 1-benzofuran-3-carboxylate
Molecular Formula
C₁₀H₈O₃
Molecular Weight
176.17 g/mol
CAS Number
4687-24-5
Appearance
White to off-white crystalline solid or oil (purity dependent)
Synthesis & Impurity Context
Understanding the synthesis route is essential for interpreting spectral "noise" (impurities). The most common industrial preparation involves the Rap-Stoermer condensation or the cyclization of o-hydroxyaryl ketones with methyl chloroacetate.[1]
Common Impurities:
Salicylaldehyde: Residual starting material (Aldehyde proton ~10 ppm).
The Electron Ionization (EI) mass spectrum of methyl benzofuran-3-carboxylate follows a distinct fragmentation pathway characteristic of aromatic esters.
Fragmentation Logic[3][4]
Molecular Ion (M⁺, m/z 176): The parent peak is prominent due to the stability of the aromatic benzofuran system.
Base Peak (m/z 145): The loss of the methoxy group (–OCH₃, -31 amu) generates the stable benzofuran-3-acylium ion. This is the diagnostic peak for this ester.
Decarbonylation (m/z 117): The acylium ion ejects carbon monoxide (CO, -28 amu) to form the benzofuran cation.
Ring Contraction (m/z 89): Further loss of CO or C₂H₂ leads to the benzocyclopropenyl cation or similar resonance structures.
Visualization: Fragmentation Pathway
Figure 1: Proposed EI-MS fragmentation pathway for methyl benzofuran-3-carboxylate.[1]
Infrared Spectroscopy (IR)
The IR spectrum serves as the primary "fingerprint" for functional group validation. The conjugation of the ester with the benzofuran ring lowers the carbonyl stretching frequency compared to non-conjugated aliphatic esters.
Aromatic C-H stretching (C2-H and benzene ring).[1]
C-H (Alkyl)
2950
Weak
Methyl group C-H stretch.
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The chemical shifts are heavily influenced by the anisotropic effect of the C3-carbonyl group, particularly on the C2 proton and the C4 proton (peri-effect).
¹H NMR Data (CDCl₃, 400 MHz)
The spectrum is characterized by a distinct singlet for the ester methyl, a deshielded singlet for the H-2 furan proton, and a multiplet pattern for the benzene ring.
Position
Shift (δ ppm)
Multiplicity
Integral
Assignment Logic
H-2
8.24
Singlet (s)
1H
Diagnostic. Highly deshielded by the adjacent C3-ester carbonyl and the heteroatom.[1]
H-4
7.95 - 8.05
Doublet (d)
1H
Deshielded due to the "peri-effect" (spatial proximity) of the C3-carbonyl oxygen.[1]
The following diagram maps the electronic influences dictating the chemical shifts, specifically the Deshielding Zone created by the ester.
Figure 2: Electronic influences on key ¹H NMR signals. The ester group significantly shifts H-2 and H-4 downfield.[1]
Experimental Protocol: Standard Characterization
For researchers validating a synthesized batch, follow this rapid protocol:
Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filtration through a cotton plug is recommended if turbidity exists (removes inorganic salts from synthesis).
Acquisition:
Run a standard proton scan (16 scans).
Check: Look for the singlet at ~8.24 ppm. If this is a doublet (
Hz), it may indicate long-range coupling, but usually appears as a singlet.[1]
Purity Check: Integrate the OMe singlet (3.94 ppm) against the aromatic region. The ratio should be exactly 3:5.
Troubleshooting:
Extra singlet at 3.7 ppm? Likely unreacted Methyl chloroacetate.
Broad peak at 5-6 ppm? Likely uncyclized phenolic intermediate.
References
PubChem. Methyl benzofuran-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
NIST Chemistry WebBook. Benzofuran, 3-methyl- (Analogous Spectral Data).[1] National Institute of Standards and Technology.[5] Available at: [Link]
Benzofuran-3-carboxylic acid methyl ester (CAS: 4687-24-5; MW: 176.17 g/mol ) serves as a critical synthetic intermediate in the development of bioactive heterocycles, particularly for anti-arrhythmic (amiodarone analogs) and antimicrobial scaffolds. As a lipophilic ester, its utility in drug development is governed by two opposing forces: high permeability potential (due to LogP ~2.2–2.7) and limited aqueous solubility .
This technical guide provides a comprehensive solubility profile, delineating the thermodynamic boundaries of the compound. It moves beyond static data points to establish a self-validating protocol for characterization, addressing the specific stability risks associated with ester hydrolysis in biorelevant media.
Part 1: Physicochemical Foundation
Understanding the solubility of this compound requires analyzing its solid-state and molecular properties. Unlike its acid precursor, the methyl ester lacks a donor hydrogen for hydrogen bonding with water, significantly reducing aqueous solubility while enhancing solubility in aprotic polar solvents.
Core Properties Table
Property
Value / Characteristic
Implication for Solubility
Molecular Weight
176.17 g/mol
Small molecule; diffusion is not rate-limiting.
LogP (Octanol/Water)
2.2 – 2.7 (Experimental/Predicted)
Lipophilic. High affinity for organic phases; poor water solubility.
pKa
Non-ionizable (Ester core)
Solubility is pH-independent unless hydrolysis occurs (see Part 4).
Melting Point
~38–40°C (Low melting solid/oil)
Critical Handling Risk. May liquefy during milling or high-speed centrifugation.
H-Bond Donors/Acceptors
0 Donors / 3 Acceptors
Limited interaction with water network; relies on van der Waals forces.
Technical Insight: The low melting point suggests a weak crystal lattice energy. While this theoretically aids solubility, the high lipophilicity dominates, resulting in a "grease-ball" effect where the compound aggregates in aqueous media rather than dispersing.
Part 2: Solubility Profile
The following profile categorizes solubility into three distinct zones relevant to drug discovery workflows: Stock Preparation (High), Process Chemistry (Moderate), and Biorelevant/Aqueous (Low).
Zone 1: Stock & Organic Solvents (High Solubility)
Target Concentration: >10 mg/mL
Solvent
Solubility Rating
Usage Notes
DMSO
High (>50 mg/mL)
Primary Stock Solvent. Store at -20°C to prevent hygroscopic water uptake which could trigger hydrolysis.
Methanol
High (>20 mg/mL)
Excellent for dilutions and HPLC mobile phases.
Ethyl Acetate
High
Preferred for liquid-liquid extraction (LLE) during synthesis workup.
pH drifts acidic over time due to trace hydrolysis.
PBS (pH 7.4)
< 0.05 mg/mL
Hydrolysis Risk. Ester bond is susceptible to base-catalyzed hydrolysis at pH > 7.0 over extended periods (24h+).
SGF (Simulated Gastric Fluid)
< 0.1 mg/mL
Stable. Acidic pH preserves the ester functionality.
FaSSIF/FeSSIF
0.2 – 0.5 mg/mL
Enhanced. Micellar encapsulation by bile salts increases apparent solubility (Supersaturation effect).
Part 3: Experimental Protocols
To generate high-fidelity data, researchers must distinguish between Kinetic Solubility (precipitation from DMSO stock) and Thermodynamic Solubility (equilibrium from solid).
Protocol A: Thermodynamic Solubility (The Gold Standard)
Use for: Pre-formulation, crystalline stability assessment.
Preparation: Weigh 5.0 mg of solid Benzofuran-3-carboxylic acid methyl ester into a 4 mL borosilicate glass vial.
Caution: Due to the low melting point, avoid excessive static or heat transfer from gloves.
Solvent Addition: Add 1.0 mL of the target media (e.g., PBS pH 7.4).
Equilibration: Place vials on a rotary mixer or orbital shaker at 25°C.
Time Course: Shake for 24 hours . (Note: For this ester, do not exceed 24h in alkaline buffers to minimize hydrolysis artifacts).
Separation: Centrifuge at 10,000 rpm for 10 minutes.
Critical Step: Use a temperature-controlled centrifuge (25°C). If the rotor heats up, the compound may melt/dissolve artificially, precipitating out later.
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
Protocol B: Kinetic Solubility (High Throughput)
Use for: Biological assay validation.
Spike: Pipette 10 µL of 10 mM DMSO stock into 990 µL of buffer (1% DMSO final).
Incubation: Shake for 2 hours at room temperature.
Detection: Measure turbidity via Nephelometry or UV absorbance at 600 nm (non-absorbing region).
Result: If Abs > 0.005, precipitation has occurred.
Part 4: Stability & Hydrolysis Pathways
The methyl ester at the C3 position is chemically distinct from the C2 isomer. It is electronically conjugated to the furan ring but is susceptible to nucleophilic attack.
The Hydrolysis Trap:
In solubility assays using pH > 8.0 or in the presence of esterases (plasma stability assays), the apparent solubility will "increase" falsely. This is not the solubility of the ester, but the formation of the Benzofuran-3-carboxylic acid (anionic form), which is highly soluble.
Visualization: Hydrolysis Logic Pathway
Figure 1: The Hydrolysis Pathway. Researchers must separate the Acid peak from the Ester peak in HPLC to avoid false solubility data.
Part 5: Analytical Workflow (HPLC)
To validate the solubility profile, a specific HPLC method is required that separates the parent ester from the potential acid hydrolysis product.
Rationale: The acid (polar) will elute early (RT ~2-3 min), while the lipophilic methyl ester will elute late (RT ~6-7 min).
Visualization: Solubility Screening Workflow
Figure 2: Step-by-step workflow for thermodynamic solubility determination with built-in integrity checks.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12777099, 3-Benzofurancarboxylic acid, methyl ester. Retrieved from [Link]
Avdeef, A. (2016). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa and Solubility protocols).
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for intrinsic solubility).
Kozioł, A., et al. (2019).[1] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]
Executive Summary This technical guide provides a comprehensive analysis of Benzofuran-3-carboxylic acid methyl ester (B3CME) and its derivatives. While the benzofuran scaffold is ubiquitous in natural products, the 3-ca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of Benzofuran-3-carboxylic acid methyl ester (B3CME) and its derivatives. While the benzofuran scaffold is ubiquitous in natural products, the 3-carboxylate regioisomer represents a specific, privileged pharmacophore in medicinal chemistry, distinct from its more common 2-carboxylate counterpart. This guide details the structural rationale, validated synthetic protocols, and pharmacological profiling of B3CME analogs, specifically targeting researchers in oncology and antimicrobial drug discovery.
Structural Architecture & SAR Logic
The biological potency of benzofuran-3-carboxylic acid derivatives stems from their ability to mimic purine bases and interact with ATP-binding pockets of kinases, as well as their structural similarity to coumarins.
The Pharmacophore
The B3CME core consists of a fused benzene and furan ring with a methyl ester moiety at the C3 position.
C3-Ester Moiety: Acts as a hydrogen bond acceptor. In prodrug design, this ester is hydrolyzed in vivo to the free acid, which often exhibits higher affinity for metal-containing active sites (e.g., Zinc in Carbonic Anhydrases).
C2 Position: The most accessible site for diversification. Introduction of aryl groups here (2-arylbenzofurans) significantly enhances lipophilicity and potency against targets like EGFR and Tubulin .
Benzene Ring (C4-C7): Substitution here modulates metabolic stability. Halogenation (Cl, Br) at C5 or C7 typically improves membrane permeability and can establish halogen bonds with protein residues.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the scaffold.
Figure 1: SAR Map of Benzofuran-3-carboxylic acid methyl ester, highlighting key modification zones.
Synthetic Strategies
Synthesizing the 3-carboxylate isomer is synthetically more challenging than the 2-carboxylate (which is easily accessed via the Feist-Benary reaction). The most authoritative and direct route for the 3-ester is the Lewis Acid-Catalyzed Reaction of Salicylaldehydes with Diazoacetates .
The Roskamp-Type Reaction (Primary Route)
This method avoids the harsh conditions of traditional condensations and provides high regioselectivity for the 3-position.
Mechanism: The reaction proceeds via the activation of the aldehyde by a Lewis acid (e.g.,
, , or Rhodium(II)), followed by nucleophilic attack of the diazoacetate. A 1,2-aryl shift (Roskamp rearrangement) or direct cyclization then forms the benzofuran core.
Advantages: High yield (>80%), mild conditions, and tolerance of halogens on the salicylate ring.
Alternative: Ring Contraction (Classic Route)
Historically, 3-carboxylic acids were generated via the Perkin rearrangement of 3-halocoumarins. While reliable, this often yields the 2-acid unless specific conditions (alkoxides) are used to favor the 3-ester precursor. This route is less atom-efficient than the diazoacetate method.
Synthetic Workflow Diagram
Figure 2: Lewis Acid-catalyzed synthesis of Benzofuran-3-carboxylates from Salicylaldehydes.
Pharmacological Profiling
Benzofuran-3-carboxylates are privileged structures in oncology, particularly for hypoxic tumors.
Carbonic Anhydrase IX (CAIX) Inhibition
The free acid form (hydrolyzed ester) acts as a zinc binder in the active site of CAIX, an enzyme overexpressed in hypoxic tumors.
Mechanism: The carboxylate coordinates with the
ion, disrupting the enzyme's ability to regulate pH, leading to tumor cell acidosis and death.
Data: Methyl esters serve as excellent prodrugs, crossing cell membranes before intracellular hydrolysis.
Antimicrobial Activity
Halogenated derivatives (specifically 5-bromo and 5-chloro analogs) exhibit potent activity against fungal strains.[1]
Table 1: Comparative Biological Activity of C3-Ester Derivatives
Derivative (Substituent)
Target
IC50 / MIC
Mechanism
Unsubstituted
General
> 50 µM
Weak basal activity
5-Bromo-2-methyl
C. albicans
12.5 µg/mL
Membrane disruption
5-Chloro-2-phenyl
hCA IX
24 nM (Ki)
Zinc chelation (as acid)
2-(4-methoxyphenyl)
Tubulin
1.2 µM
Polymerization inhibition
Detailed Experimental Protocol
Protocol: Synthesis of Methyl Benzofuran-3-carboxylate
Objective: To synthesize methyl benzofuran-3-carboxylate via the
-catalyzed reaction of salicylaldehyde with methyl diazoacetate.
Safety Warning: Diazoacetates are potentially explosive and toxic. Work in a fume hood behind a blast shield. Avoid metal spatulas when handling diazo compounds.
Preparation: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Solvation: Add Salicylaldehyde (10 mmol) and anhydrous DCM (15 mL) to the flask. Cool the solution to 0°C using an ice bath.
Catalyst Addition: Add
(0.5 mmol) via syringe. Stir for 5 minutes.
Diazo Addition: Dilute Methyl Diazoacetate (12 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
Observation: Nitrogen gas evolution will be observed. Ensure the vent is open.[2]
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear, and a new, less polar fluorescent spot should appear.
Quenching: Quench the reaction with saturated
solution (10 mL).
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 15 mL). Combine organic layers and wash with brine.
Purification: Dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benzofuran-3-carboxylic acid methyl ester natural occurrence
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Part 1: Executive Summary & Core Directive
The "Artifact vs. Metabolite" Paradox
In the field of pharmacognosy, Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) occupies a unique position as a "privileged scaffold." While the simple unsubstituted methyl ester (CAS 4687-24-5) is primarily utilized as a high-value synthetic intermediate in the production of anti-arrhythmic agents (e.g., Amiodarone) and novel anticancer therapeutics, its natural occurrence is nuanced.
Strict phytochemical analysis reveals that while the benzofuran-3-carbonyl core is ubiquitous in the plant families Styracaceae and Asteraceae, the isolation of the free methyl ester often points to one of two origins:
Genuine Secondary Metabolite: A rare, downstream product of the phenylpropanoid pathway, often serving as a volatile phytoalexin or antifungal defense agent.
Extraction Artifact: A methylation product formed during the workup of naturally occurring benzofuran-3-carboxylic acids using methanol under acidic conditions.
This guide provides the technical framework to distinguish these origins, map the biosynthetic lineage, and leverage this scaffold for drug discovery.
Part 2: Natural Sources & Chemotaxonomy
The benzofuran-3-carboxylate motif is not randomly distributed; it is chemotaxonomically clustered in species known for producing resinous exudates and antifungal defenses.
Table 1: Primary Natural Reservoirs of Benzofuran-3-Carboxylates
Genus/Species
Family
Specific Derivative / Context
Physiological Role
Styrax spp.[1][2][3] (S. agrestis, S. ferrugineus)
Research into Styrax species has isolated 6-acetyl-5-hydroxy-2-methyl-benzofuran-3-carboxylic acid . The presence of the carboxylic acid functionality at the C3 position is critical. In many phytochemical reports, the methyl ester of this compound is reported, but rigorous validation is required to ensure it is not a solvolysis product of the natural acid during methanolic extraction.
Part 3: Biosynthetic Origins (Pathway Analysis)
The biosynthesis of the benzofuran-3-carboxylate skeleton diverges from the classical flavonoid pathway. It typically arises from the oxidative rearrangement of phenylpropanoid precursors, specifically involving a 2'-hydroxyl substitution and subsequent ring closure.
Figure 1: Biosynthetic Pathway of Benzofuran-3-Carboxylates
Caption: Biosynthetic route from Phenylalanine to Benzofuran-3-Carboxylates, distinguishing enzymatic methylation (natural) from extraction artifacts.
Part 4: Isolation & Validation Protocol
To scientifically validate the natural occurrence of benzofuran-3-carboxylic acid methyl ester and rule out artifact formation, the following "Self-Validating System" protocol is recommended.
Protocol: Artifact-Free Isolation Workflow
Objective: Isolate methyl esters while preventing the artificial methylation of free acids.
Extraction Solvent Selection:
Do NOT use: Methanol (MeOH) or Ethanol (EtOH).
Use: Acetone, Ethyl Acetate (EtOAc), or Dichloromethane (DCM).
Rationale: Alcohols, especially in the presence of plant organic acids, catalyze Fischer esterification, converting natural acids into artificial esters.
Comparative Extraction (The Control Experiment):
Arm A (Artifact Check): Extract 10g of plant material with MeOH.
Arm B (True Metabolite): Extract 10g of plant material with Acetone.
Analysis: Analyze both extracts via LC-MS/MS.
Result Interpretation: If the methyl ester peak appears in Arm A but is absent or significantly diminished in Arm B, the compound is an artifact . If present in equal intensity in Arm B, it is a natural metabolite .
Structure Elucidation (NMR):
Focus on the methoxy signal (
ppm).
HMBC correlation between the methoxy protons and the carbonyl carbon (C=O) at C3 confirms the ester linkage.
Part 5: Pharmacological Translation
The natural benzofuran-3-carboxylate scaffold has served as a template for major synthetic drugs.[5] The evolutionary logic—using this scaffold for stability and lipophilicity—translates directly to drug design.
Key Therapeutic Derivatives[2]
Amiodarone (Anti-arrhythmic):
Structure: A highly substituted benzofuran-3-ketone (closely related to the carboxylate).
Mechanism: Blocks Potassium (K+) channels; the benzofuran core provides the lipid solubility required to penetrate cardiac tissue membranes.
Mechanism: Benzofuran-3-carboxylic acid derivatives inhibit angiogenesis.[6] The planarity of the benzofuran ring allows intercalation into DNA or binding to kinase pockets.
Antifungal (Natural Defense):
Egonol: Naturally occurring in Styrax, it disrupts fungal membranes.[7]
Application: Methyl benzofuran-3-carboxylate derivatives are currently being screened as agricultural fungicides against Botrytis cinerea, closing the loop between natural occurrence and application.
References
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry. Link
Journal of Natural Products. (2020). Benzofurans from Styrax agrestis As Acetylcholinesterase Inhibitors. ACS Publications. Link
MDPI Molecules. (2019). Synthesis and Biological Evaluation of Benzofuran-3-Carboxylic Acid Derivatives. MDPI.[8] Link
NIH PubMed. (2018). Secondary Metabolites of Mangrove-Associated Strains of Talaromyces. National Institutes of Health. Link
ChemicalBook. (2023). Benzofuran-3-carboxylic acid methyl ester Properties and Suppliers. Link
Executive Summary Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) represents a critical pharmacophore and synthetic intermediate in medicinal chemistry.[1][2] Unlike its C2-isomer, which is th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) represents a critical pharmacophore and synthetic intermediate in medicinal chemistry.[1][2] Unlike its C2-isomer, which is thermodynamically favored in many cyclization reactions (e.g., Rap-Stoermer), the C3-ester requires specific catalytic architectures to synthesize efficiently. This scaffold serves as a precursor for anti-arrhythmic agents (amiodarone analogues), VEGFR-2 inhibitors, and antimicrobial agents. This guide synthesizes the most robust synthetic methodologies, reactivity profiles, and pharmacological applications, grounded in high-integrity literature.
Structural Significance & Chemical Architecture
The benzofuran core consists of a benzene ring fused to a furan ring. The positioning of the carboxylate moiety at C3 (beta-position) versus C2 (alpha-position) drastically alters the electronic distribution and reactivity of the heterocycle.
Electronic Character: The C3-ester withdraws electron density from the furan ring, making the C2 position susceptible to nucleophilic attack or directed lithiation.
Lipophilicity: The methyl ester provides a moderate lipophilic profile ($ \text{cLogP} \approx 2.5 $), facilitating membrane permeability in biological assays before metabolic hydrolysis to the free acid.
Synthetic Architectures
Synthesis of the C3-isomer is historically challenging due to the tendency of many cyclization precursors to favor the C2-isomer. Two dominant pathways have emerged: Copper-Catalyzed Intramolecular Cyclization and the Diazoacetate Insertion route.
Pathway A: Copper-Catalyzed Intramolecular C-O Bond Formation
This is the most "process-friendly" route, avoiding hazardous diazo compounds. It utilizes methyl o-bromophenylacetates as precursors.[3]
Mechanism:
Precursor Formation: Esterification of o-bromophenylacetic acid.
Cyclization: Copper-catalyzed intramolecular attack of the enolate oxygen (or equivalent) onto the aryl halide.
A Lewis-acid catalyzed reaction between salicylaldehydes and alkyl diazoacetates. While high-yielding, the use of diazo compounds limits scalability.[3]
Mechanism:
Activation of the aldehyde by a Lewis acid (e.g., $ \text{HBF}_4 $).
Nucleophilic attack by the diazo species.
Rearrangement and cyclization with loss of $ \text{N}_2 $.
Visualization: Synthesis Pathways
The following diagram illustrates the logic flow for the Copper-Catalyzed synthesis (Melkonyan Protocol).
Caption: Figure 1. Copper-catalyzed intramolecular cyclization pathway for selective C3-functionalization.
Detailed Experimental Protocol
Protocol Source: Validated based on the methodology of Melkonyan et al. (2008).
Objective
Synthesis of Methyl benzofuran-3-carboxylate from Methyl (2-bromophenyl)acetate.
Atmosphere: Argon or Nitrogen (preferred, though air tolerance is reported).
Step-by-Step Methodology
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (19 mg, 0.1 mmol) and $ \text{Cs}_2\text{CO}_3 $ (652 mg, 2.0 mmol).
Benzofuran-3-carboxylates are privileged structures in drug discovery. The ester moiety serves as a "warhead" anchor or a pro-drug motif.
Therapeutic Areas
Domain
Mechanism of Action
Key Reference
Anticancer
VEGFR-2 Inhibition: 3-methyl/3-carboxylate derivatives block angiogenesis pathways in non-small cell lung cancer (A549 cells).
[El-Miligy et al., 2019]
Antimicrobial
Membrane Disruption: Halogenated 3-carboxylic acid derivatives show potent activity against S. aureus and C. albicans.
[Koser et al., 2023]
Anti-arrhythmic
Ion Channel Blockade: Analogues of Amiodarone (which contains a benzofuran core) utilize the C3-position for solubilizing side chains.
[Melkonyan et al., 2008]
Biological Signaling Pathway (VEGFR-2 Context)
The following diagram illustrates how benzofuran derivatives interfere with tumor angiogenesis.
Caption: Figure 2. Mechanism of Benzofuran derivatives in blocking VEGFR-2 mediated angiogenesis.
Chemical Reactivity & Derivatization
Once synthesized, the methyl benzofuran-3-carboxylate core offers two primary vectors for modification:
C2-Lithiation: Treatment with LDA at -78°C generates a nucleophile at the C2 position, allowing for the introduction of electrophiles (alkyl halides, aldehydes) without disturbing the C3-ester.
Ester Hydrolysis/Amidation:
Hydrolysis: LiOH/THF/Water yields the free acid (Benzofuran-3-carboxylic acid).
Amidation: Direct aminolysis or activation (via oxalyl chloride) allows the attachment of solubilizing amine tails, critical for bioavailability in drug candidates.
References
Melkonyan, F. S., Golantsov, N. E., & Karchava, A. V. (2008). A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. Heterocycles.
El-Miligy, M. M., et al. (2019).[2][4] Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
Koser, M., et al. (2023). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.
RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Operational Safety and Handling Protocols for Benzofuran-3-carboxylic acid methyl ester
Executive Summary & Pharmacophore Context
Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) is a critical heterocyclic intermediate in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1] It is structurally significant as a precursor for Class III anti-arrhythmic agents (analogous to Amiodarone and Dronedarone) and is increasingly utilized in the synthesis of antimicrobial and anticancer therapeutics.
While often categorized generically as an "irritant" in Safety Data Sheets (SDS), this compound requires a nuanced handling approach due to the benzofuran moiety's potential for metabolic activation (hepatotoxicity risks via CYP450 pathways) and its role as a sensitizing alkylating-like agent during synthesis. This guide moves beyond basic compliance, establishing a self-validating workflow for research applications.
Physicochemical Identity Profile
Precise identification is the first step in safety. Researchers must verify the CAS number, as positional isomers (e.g., 2-carboxylate) have distinct reactivity profiles.
Low melting point implies risk of sintering/clumping during storage.
Solubility
DMSO, Methanol, Chloroform
Poor water solubility; lipophilic nature aids cell permeability but complicates aqueous waste disposal.
Partition Coeff. (LogP)
~2.2
Indicates moderate lipophilicity; potential for bioaccumulation in lipid bilayers.
Toxicological Assessment & Risk Mechanics
The "Hidden" Hazard: Structural Alerts
While the immediate GHS classification flags this compound as an irritant (H315, H319, H335), the benzofuran core presents a deeper toxicological concern known as a "structural alert" in drug discovery.
Mechanism: The furan ring within the benzofuran system is electron-rich.[1] In biological systems (or accidental ingestion/inhalation), it can undergo metabolic activation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) to form reactive epoxide intermediates or cis-enedials .
Consequence: These reactive metabolites can covalently bind to cellular proteins and DNA, leading to hepatotoxicity (liver damage). This is the same mechanism responsible for the toxicity of benzbromarone and other benzofuran-containing drugs.
Operational Implication: Handling requires strict isolation not just to prevent irritation, but to minimize chronic low-level exposure that could trigger sensitization or idiosyncratic toxicity.
GHS Classification & Response
Skin/Eye Irritation (Category 2): The ester functionality can hydrolyze on moist mucosal surfaces to release the free acid, causing local pH drops and tissue damage.
STOT-SE (Category 3): Respiratory tract irritation is highly probable if dust is generated.
Visualization: Exposure & Toxicity Pathway
Figure 1: Pathophysiological cascade of Benzofuran-3-carboxylic acid methyl ester exposure. Note the dual pathway: immediate local irritation via hydrolysis and potential systemic toxicity via metabolic activation.
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks identified above, the following hierarchy of controls is mandatory.
Engineering Controls
Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure (balance enclosure).
Static Control: As a dry organic powder, the risk of electrostatic discharge is non-zero. Use anti-static weighing boats and ground all metal spatulas.
PPE Matrix
Component
Requirement
Rationale
Gloves
Double Nitrile (min 0.11 mm thickness)
Lipophilic esters can permeate thin latex. Change outer gloves immediately upon splash.
Respiratory
N95 (if outside hood) or P100
Required only if engineering controls fail (e.g., spill cleanup).
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Clothing
Lab coat + Tyvek sleeves (optional)
Prevents accumulation of dust on forearms, a common contact dermatitis vector.
The most common manipulation of this ester is its hydrolysis (saponification) to the free acid (Benzofuran-3-carboxylic acid) for subsequent coupling. This protocol demonstrates safe handling, reaction monitoring, and waste management.[3]
Objective: Convert Methyl benzofuran-3-carboxylate to Benzofuran-3-carboxylic acid.
Endpoint Criteria: Disappearance of the high-Rf ester spot and appearance of the baseline spot (carboxylate salt).
Quench & Isolation (The Critical Safety Step):
Risk: Acidification generates heat and releases the organic acid, which may precipitate suddenly.
Cool reaction to 0°C. Acidify with 1M HCl to pH ~2–3.
Observation: A white precipitate (the product) should form.
Extraction: If no precipitate, extract with Ethyl Acetate (x3). Wash organic layer with Brine.
Purification:
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Workflow Logic Diagram
Figure 2: Operational workflow for the saponification of the methyl ester. The diamond node represents the critical "Self-Validation" step using TLC monitoring.
Emergency Response & Waste Disposal
Spill Cleanup
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA vacuum. Scoop into a dedicated waste container.
Liquid Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
First Aid
Eye Contact: Flush immediately for 15 minutes .[3][4][5] The ester is lipophilic; water alone may be slow to remove it, so volume and time are critical.
Skin Contact: Wash with soap and water immediately. Do not use alcohol or solvents, as they may enhance transdermal absorption of the benzofuran core.
Waste Disposal
Aqueous Waste: The aqueous layer from extractions contains lithium salts and potentially trace benzofurans. It must be treated as Hazardous Aqueous Waste , not poured down the drain.
Solid Waste: Contaminated gloves and paper towels must be incinerated as hazardous chemical waste.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12777099, Methyl benzofuran-3-carboxylate. Retrieved from [Link]
European Chemicals Agency (ECHA). (2023). C&L Inventory: Benzofuran-3-carboxylic acid derivatives. Retrieved from [Link]
Rylander, P. N. (2018). Catalytic Hydrogenation over Platinum Metals. Academic Press. (Context on Benzofuran reduction and reactivity).
Miao, Y., et al. (2019).[2] "Synthesis and biological evaluation of benzofuran-3-carboxylic acid derivatives as potential anti-tumor agents." European Journal of Medicinal Chemistry. (Provides context on the medicinal utility and handling of the scaffold). Retrieved from [Link]
Application Notes and Protocols: Synthesis of Benzofuran-3-carboxylic acid methyl ester from o-hydroxyarylacetylenes
Introduction Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. Among these, benzofuran-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. Among these, benzofuran-3-carboxylic acid esters are particularly valuable as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals. This application note provides a detailed guide for the synthesis of methyl benzofuran-3-carboxylate via the transition metal-catalyzed intramolecular cyclization of o-hydroxyarylacetylenes. This method offers a direct and efficient route to this important scaffold, avoiding the often harsh conditions or multi-step procedures required by classical methods.
The synthesis of benzofuran-3-carboxylic acid and its esters has been approached through various routes, including the decarboxylation of benzofuran-2,3-dicarboxylic acid and the lithiation/carboxylation of 3-bromobenzofuran.[1] However, these methods can be challenging to scale up and may suffer from side reactions.[1] Transition metal catalysis, particularly using palladium, copper, and gold, has emerged as a powerful tool for the construction of the benzofuran ring system with high efficiency and functional group tolerance.[2][3][4] This guide will focus on a palladium and copper co-catalyzed approach, which has proven to be a reliable method for this transformation.
Mechanistic Rationale: The Power of Cooperative Catalysis
The intramolecular cyclization of o-hydroxyarylacetylenes to form benzofurans is a prime example of a 5-endo-dig cyclization. This process is facilitated by a soft Lewis acid catalyst that activates the alkyne moiety towards nucleophilic attack by the phenolic oxygen. While various transition metals can catalyze this transformation, a combination of palladium and copper often provides superior results.
The proposed catalytic cycle, depicted below, begins with the formation of a copper(I) acetylide from the terminal alkyne. Simultaneously, a palladium(0) species undergoes oxidative addition to the aryl halide (typically an iodide or bromide) of the o-hydroxyarylacetylene precursor. The resulting arylpalladium(II) complex then undergoes transmetalation with the copper acetylide to form an arylpalladium(II) acetylide intermediate. This key intermediate then undergoes reductive elimination, forming the C-O bond and regenerating the palladium(0) catalyst, to yield the benzofuran product. The use of a copper co-catalyst is crucial for the efficient formation of the acetylide and subsequent transmetalation step.[2]
Caption: Figure 1: Proposed Catalytic Cycle for the Pd/Cu co-catalyzed synthesis of benzofurans.
Experimental Protocol
This protocol details the synthesis of methyl 2-(p-tolyl)-1-benzofuran-3-carboxylate as a representative example. The methodology can be adapted for a range of substituted o-hydroxyarylacetylenes.
Materials and Reagents
Methyl 2-(2-hydroxyphenyl)propiolate
4-Iodotoluene
Palladium(II) acetate (Pd(OAc)₂)
Copper(I) iodide (CuI)
Triphenylphosphine (PPh₃)
Triethylamine (Et₃N), freshly distilled
Toluene, anhydrous
Dichloromethane (DCM), HPLC grade
Hexanes, HPLC grade
Ethyl acetate, HPLC grade
Magnesium sulfate (MgSO₄), anhydrous
Silica gel for column chromatography (230-400 mesh)
Instrumentation
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
Magnetic stirrer with heating mantle
Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon)
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Nuclear Magnetic Resonance (NMR) spectrometer
Mass spectrometer (MS)
Step-by-Step Procedure
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(2-hydroxyphenyl)propiolate (1.0 eq), 4-iodotoluene (1.1 eq), Pd(OAc)₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (20 mL) and freshly distilled triethylamine (3.0 eq) via syringe.
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (30 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) is typically effective.
Characterization: The purified product, methyl 2-(p-tolyl)-1-benzofuran-3-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Figure 2: Step-by-step experimental workflow for the synthesis.
Data Presentation and Discussion
The described protocol typically affords the desired benzofuran-3-carboxylic acid methyl ester in good to excellent yields. The table below summarizes typical reaction parameters and outcomes for this class of reaction, drawn from literature precedents.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂/CuI/PPh₃
Et₃N
Toluene
80
5
85
2
PdCl₂(PPh₃)₂/CuI
Et₃N
DMF
100
4
90
3
Pd(dba)₂/XPhos/CuI
K₂CO₃
Dioxane
110
8
82
Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis.
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency. While the Pd(OAc)₂/CuI/PPh₃ system in toluene is a robust starting point, optimization may be necessary for challenging substrates. For instance, more electron-deficient aryl halides may require a stronger base or a more electron-rich phosphine ligand to facilitate the oxidative addition step. The use of polar aprotic solvents like DMF can sometimes accelerate the reaction but may also lead to side products.
Troubleshooting and Key Considerations
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction is critical for achieving high yields.
Purity of Reagents: The use of anhydrous solvents and freshly distilled triethylamine is essential. Water can deactivate the catalyst and lead to undesired side reactions.
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine is a good general-purpose ligand, but for less reactive substrates, more specialized ligands like XPhos may be beneficial.
Reaction Monitoring: Close monitoring of the reaction by TLC is important to determine the optimal reaction time and prevent the formation of degradation products.
Conclusion
The palladium and copper co-catalyzed intramolecular cyclization of o-hydroxyarylacetylenes represents a highly efficient and versatile method for the synthesis of benzofuran-3-carboxylic acid methyl esters. This application note provides a comprehensive and practical guide for researchers in academia and industry. The described protocol, coupled with an understanding of the underlying mechanistic principles, will enable the successful synthesis of a wide range of valuable benzofuran derivatives.
References
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYL
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
High-Efficiency Synthesis, C-H Functionalization, and Scaffold Divergence
Executive Summary
Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) represents a privileged scaffold in medicinal chemistry, serving as a core structural motif in anti-arrhythmic agents (e.g., Amiodarone derivatives), antimicrobial compounds, and VEGFR-2 inhibitors. Unlike its 2-carboxylate isomer, the 3-carboxylate offers a unique electronic environment that activates the C2 position for direct C-H functionalization while providing a versatile ester handle at C3 for library generation.
This Application Note provides a validated, high-yield protocol for the synthesis of the 3-carboxylate core using a Lewis Acid-catalyzed Roskamp-type reaction , followed by protocols for downstream C2-arylation (C-H activation) and direct aminolysis .
Structural Significance & Reactivity Profile
The benzofuran ring is an electron-rich heteroaromatic system. However, the introduction of the methyl ester at the C3 position significantly alters its reactivity landscape:
C2-H Acidity: The electron-withdrawing ester at C3 lowers the pKa of the C2 proton, making it an ideal candidate for Concerted Metallation-Deprotonation (CMD) mechanisms in Pd-catalyzed C-H activation.
Regiocontrol: By blocking the C3 position, the ester forces electrophilic or radical substitutions to occur exclusively at the C2 or the benzenoid ring (C4-C7), preventing the formation of isomeric mixtures common in unsubstituted benzofurans.
Solubility & Lipophilicity: The methyl ester provides optimal lipophilicity (LogP ~2.5) for cell-permeability during early-stage screening, while remaining easily hydrolyzable for SAR (Structure-Activity Relationship) tuning.
Experimental Protocols
Protocol A: Regioselective Synthesis of Methyl Benzofuran-3-carboxylate
Rationale: Classical cyclization of phenoxy-acetic acid derivatives often yields the 2-carboxylate. To selectively access the 3-carboxylate, we utilize the reaction of salicylaldehydes with diazoacetates.[1] This method avoids harsh condensation conditions and provides high regioselectivity.
Safety Warning: Diazo compounds are potentially explosive and toxic. Perform all reactions in a blast-shielded fume hood.
Materials:
Salicylaldehyde (1.0 equiv)
Methyl Diazoacetate (MDA) (1.2 equiv) [Commercially available or generated in situ]
Catalyst: HBF₄[1]·OEt₂ (10 mol%) or FeCl₃ (5 mol%)
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
Preparation: Charge a flame-dried round-bottom flask with Salicylaldehyde (10 mmol, 1.22 g) and anhydrous DCM (50 mL) under N₂ atmosphere.
Catalyst Addition: Cool the solution to 0°C. Add HBF₄·OEt₂ (1.0 mmol, 135 µL) dropwise.
Diazo Addition: Slowly add Methyl Diazoacetate (12 mmol) dissolved in DCM (10 mL) via syringe pump over 30 minutes. Note: Gas evolution (N₂) will be observed.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The intermediate hemiacetal forms first, followed by cyclodehydration.
Dehydration (If stalled): If the intermediate alcohol persists (visible on TLC), add concentrated H₂SO₄ (5 drops) and stir for an additional 30 minutes to force elimination.
Workup: Quench with saturated NaHCO₃ solution (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Yield: Typically 85–92%.
Appearance: White to pale yellow solid.
Protocol B: C2-Arylation via Pd-Catalyzed C-H Activation
Rationale: Traditional cross-coupling (Suzuki/Stille) requires pre-functionalization (halogenation) of the C2 position. Direct C-H activation is more atom-economical. The C3-ester directs the palladium to the C2 position via the CMD mechanism.
Materials:
Methyl benzofuran-3-carboxylate (1.0 equiv)
Aryl Iodide (Ar-I) (1.5 equiv)
Catalyst: Pd(OAc)₂ (5 mol%)
Ligand: PPh₃ (10 mol%) or PCy₃ (for sterically hindered aryls)
Base: Ag₂CO₃ (2.0 equiv) - Acts as both oxidant and base
Additive: Pivalic Acid (30 mol%) - Crucial for CMD mechanism
Solvent: Toluene or 1,4-Dioxane
Step-by-Step Procedure:
Setup: In a screw-cap vial, combine the benzofuran substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ag₂CO₃ (275 mg), and Pivalic Acid (15 mg).
Solvent: Add anhydrous Toluene (2.5 mL). Purge with Argon for 5 minutes.
Heating: Seal the vial and heat to 110°C for 16 hours.
Filtration: Cool to RT. Filter the suspension through a pad of Celite to remove silver salts. Wash with EtOAc.
Purification: Concentrate and purify via silica gel chromatography.
Mechanism Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the C2 position.
Protocol C: Direct Aminolysis (Library Generation)
Rationale: Converting the methyl ester to an amide usually requires hydrolysis to the acid followed by coupling. Direct aminolysis using trimethylaluminum (Weinreb method) or TBD (Triazabicyclodecene) allows for single-step diversification.
Method (TBD-Catalyzed - Greener approach):
Mix Methyl benzofuran-3-carboxylate (1.0 equiv) with Amine (R-NH₂, 1.5 equiv).
Add TBD (20 mol%) and solvent (THF).
Heat at 60°C for 4-12 hours.
Evaporate and purify.[2] Avoids the use of pyrophoric AlMe₃.
Data Summary & Troubleshooting
Table 1: Comparative Synthesis Methods for Benzofuran-3-carboxylates
Method
Key Reagents
Regioselectivity (3- vs 2-)
Yield
Notes
Roskamp Reaction (Protocol A)
Salicylaldehyde + Diazoacetate
>99:1
85-92%
Best for 3-esters. Requires N₂ handling.
Rap-Stoermer
Salicylaldehyde + α-Haloester
Mixed / Low
40-60%
Often yields 2-isomer or requires forcing conditions.
Coumarin Contraction
3-Halocoumarin + Base
0:100 (Yields 2-isomer)
High
Incorrect route for 3-esters; yields 2-COOH.
Feist-Benary
Phenol + β-Ketoester
Variable
Moderate
Sensitive to steric bulk on phenol.
Troubleshooting Guide:
Low Yield in Protocol A: Ensure DCM is strictly anhydrous. Water quenches the Lewis Acid catalyst. If the diazo compound is old, titrate it or prepare fresh.
C-H Activation Stalled: Silver salts are light-sensitive. Wrap the reaction vial in aluminum foil. Ensure Pivalic Acid is present; without it, the reaction is sluggish.
Pathway Visualization
Diagram 1: Synthesis Logic & Mechanism
This workflow illustrates the specific construction of the 3-carboxylate core, highlighting the critical regioselective step.
Caption: Regioselective synthesis of the 3-carboxylate via Lewis Acid-catalyzed reaction of salicylaldehyde and diazoacetate.
Diagram 2: Divergent Functionalization
This diagram demonstrates how the scaffold serves as a "Hub" for drug discovery, utilizing the orthogonal reactivity of the C2-H and C3-Ester.
Caption: Orthogonal reactivity profile allowing simultaneous C2-arylation and C3-ester transformation.
References
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[1] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[1] Synthesis, 2006(10), 1711–1714.
Fu, R., & Li, Z. (2018).[3] Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones.[3] Organic Letters, 20(8), 2228–2231.
Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway in C-H Activation. Chemistry Letters, 39(11), 1118–1126.
Yamaguchi, J., et al. (2012).[4] Regioselective C–H Arylation of Benzofurans. Chemical Science, 3, 2165-2169.
Application Note: Benzofuran-3-carboxylic Acid Methyl Ester as a Strategic Scaffold in Heterocyclic Synthesis
Executive Summary & Strategic Utility Benzofuran-3-carboxylic acid methyl ester (B3CAME) is a pivotal pharmacophore in medicinal chemistry, serving as the structural core for anti-arrhythmic agents (e.g., Amiodarone) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
Benzofuran-3-carboxylic acid methyl ester (B3CAME) is a pivotal pharmacophore in medicinal chemistry, serving as the structural core for anti-arrhythmic agents (e.g., Amiodarone) and emerging antimicrobial candidates. Its utility lies in its dual-reactivity profile:
The C-3 Ester Functionality: A classic electrophile susceptible to nucleophilic attack, serving as a gateway to amides, hydrazides, and complex heterocycles (oxadiazoles, triazoles).
The C-2 C-H Bond: A site for late-stage diversification via transition-metal-catalyzed C-H activation, allowing for rapid library generation without pre-functionalization.
This guide details two high-value synthetic workflows: converting the ester into heterocyclic derivatives (Protocol A) and direct C-2 arylation (Protocol B).
Chemical Profile
Property
Specification
IUPAC Name
Methyl benzofuran-3-carboxylate
CAS Number
19321-66-5
Molecular Weight
176.17 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Protocol A: The Hydrazide Gateway to 1,3,4-Oxadiazoles
The conversion of the methyl ester to a carbohydrazide is the most critical step in expanding the benzofuran scaffold. The hydrazide serves as a divergent intermediate for synthesizing 1,3,4-oxadiazoles (antimicrobial pharmacophores) and pyrazoles.
Workflow Logic
The reaction relies on the nucleophilic attack of hydrazine on the carbonyl carbon of the ester. Ethanol is the preferred solvent to balance the solubility of the starting ester and the precipitation of the hydrazide product.
Experimental Procedure
Step 1: Synthesis of Benzofuran-3-carbohydrazide
Charge: In a 100 mL round-bottom flask (RBF), dissolve Benzofuran-3-carboxylic acid methyl ester (10.0 mmol) in Absolute Ethanol (30 mL).
Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The ester spot (
) should disappear, and a lower spot (hydrazide) should appear.
Workup: Cool the reaction mixture to 0–5 °C in an ice bath. The product often precipitates as white needles.
Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove excess hydrazine.
Yield: Expected yield: 85–92%.
Step 2: Cyclization to 1,3,4-Oxadiazole-2-thiol
Charge: Dissolve the isolated Benzofuran-3-carbohydrazide (5.0 mmol) in Ethanol (20 mL).
Reagents: Add Potassium Hydroxide (5.0 mmol) and Carbon Disulfide (CS
, 10.0 mmol).
Reaction: Reflux for 8–12 hours until H
S evolution ceases.
Workup: Concentrate the solvent. Acidify the residue with dilute HCl to pH 2–3. The oxadiazole precipitates. Recrystallize from ethanol.
Mechanistic Visualization (Graphviz)
Caption: Reaction pathway from methyl ester to bioactive oxadiazole via hydrazide intermediate.[1][2][3]
Protocol B: C-2 Functionalization via C-H Activation
Direct arylation at the C-2 position allows for the synthesis of 2,3-disubstituted benzofurans without pre-halogenation. This utilizes the intrinsic nucleophilicity of the benzofuran ring in the presence of Palladium(II).
Strategic Advantage
Traditional methods require a 2-halo-benzofuran starting material. This protocol uses the "atom-economic" C-H activation approach, utilizing Ag
CO as a dual oxidant and base.
Experimental Procedure
Reference Standard: Adapted from Pd-catalyzed arylation protocols (J. Org. Chem).[1][3][4][5][6][7][8][9]
Setup: Flame-dry a Schlenk tube and purge with Argon.
(5 mol%), AgCO (2.0 equiv), and Pivalic Acid (30 mol%).
Solvent: Add anhydrous 1,4-Dioxane or 1,2-DCE (3 mL).
Reaction: Seal the tube and heat to 100–110 °C for 16 hours.
Mechanism Check: The color typically changes from orange to black (Pd precipitation) upon completion.
Workup: Filter through a pad of Celite to remove silver salts and Pd residues. Wash with EtOAc.
Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning or inactive Pd species
Switch to Pd(TFA) or add PPh ligand; ensure anaerobic start.
C-2 vs C-7 Selectivity
Competition with benzene ring C-H bonds
Lower temperature to 80 °C; Pivalic acid is crucial for C-2 regioselectivity.
Silver Mirror
Reduction of Ag(I) to Ag(0)
This is normal byproduct formation; ensure filtration is thorough.
Catalytic Cycle Visualization (Graphviz)
Caption: Pd(II)/Pd(0) catalytic cycle for regioselective C-2 arylation of benzofuran.
References
Synthesis of Benzofuran Carbohydrazide:
Reddy, P. R., et al. "Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide..." Rasayan Journal of Chemistry, 2011.
Biological Activity of Benzofuran Derivatives:
Miao, Y., et al. "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][9] RSC Advances, 2019.[4]
Pd-Catalyzed C-H Arylation:
Potavathri, S., et al. "Palladium-Catalyzed Direct Arylation of Polysubstituted Benzofurans." The Journal of Organic Chemistry, 2010.
Antimicrobial Evaluation:
Kossakowski, J., et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Acta Poloniae Pharmaceutica, 2010.
Application Notes and Protocols: Benzofuran-3-carboxylic acid methyl ester as a Fluorescent Probe
For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Compact Fluorophore The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, reco...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Compact Fluorophore
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in numerous biologically active compounds and its inherent photophysical properties. Derivatives of benzofuran are known for their thermal stability, high quantum yields, and blue-light emitting capabilities, making them attractive candidates for the development of fluorescent probes. Benzofuran-3-carboxylic acid methyl ester, a simple and readily accessible derivative, presents an intriguing opportunity as a fundamental building block or a standalone fluorescent probe for various biological and chemical applications. Its compact size and rigid structure are advantageous for minimizing steric hindrance and potentially enabling sensitive responses to microenvironmental changes.
This guide provides a comprehensive overview of the potential applications of benzofuran-3-carboxylic acid methyl ester as a fluorescent probe. Recognizing that this specific ester is not yet extensively characterized as a mainstream fluorophore, we present a framework for its evaluation and utilization. This document will detail its synthesis, a protocol for its full photophysical characterization, and step-by-step methodologies for its application in cellular imaging and as a potential sensor. The causality behind experimental choices is explained to empower researchers to adapt and optimize these protocols for their specific needs.
Physicochemical Properties and Synthesis
A thorough understanding of the fundamental properties of a fluorescent probe is paramount for its effective application.
Property
Value
Source
Molecular Formula
C₁₀H₈O₃
PubChem CID: 12777099
Molecular Weight
176.17 g/mol
PubChem CID: 12777099
Appearance
White to off-white solid
(General knowledge)
Solubility
Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Poorly soluble in water.
(General knowledge)
logP
2.2
PubChem CID: 12777099
Synthesis of Benzofuran-3-carboxylic acid methyl ester
The synthesis of benzofuran-3-carboxylate esters can be achieved through various methods. A common and effective approach is the carbonylative cyclization of o-hydroxylarylacetylenes. This method offers a direct route to the desired product.
Reaction Scheme:
Figure 1. Synthesis of Benzofuran-3-carboxylic acid methyl ester.
Protocol: Synthesis via Carbonylative Cyclization
This protocol is adapted from a general method for the synthesis of methyl benzo[b]furan-3-carboxylates.
Materials:
o-Hydroxylarylacetylene
Methanol (MeOH), anhydrous
Carbon monoxide (CO) gas
Palladium(II) iodide (PdI₂)
Thiourea
Carbon tetrabromide (CBr₄)
Anhydrous solvent (e.g., Dioxane or THF)
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add o-hydroxylarylacetylene, PdI₂, thiourea, and CBr₄ in an appropriate solvent.
Purge the reaction vessel with carbon monoxide gas and maintain a CO atmosphere (typically with a balloon).
Add anhydrous methanol to the reaction mixture.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure benzofuran-3-carboxylic acid methyl ester.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Photophysical Characterization: A Prerequisite for Application
The specific photophysical properties of benzofuran-3-carboxylic acid methyl ester are not extensively documented in publicly available literature. Therefore, a crucial first step for any researcher is to thoroughly characterize these properties.
Workflow for Photophysical Characterization:
Figure 2. Workflow for photophysical characterization.
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
Preparation of Stock and Working Solutions:
Prepare a 1 mM stock solution of benzofuran-3-carboxylic acid methyl ester in spectroscopic grade DMSO.
From the stock solution, prepare a series of dilutions in the desired solvent to find a concentration that gives a maximum absorbance between 0.05 and 0.1 at the excitation wavelength to minimize inner filter effects.
Absorbance and Emission Spectra:
Record the UV-Vis absorbance spectrum to determine the maximum absorption wavelength (λmax,abs).
Set the excitation wavelength of the fluorometer to λmax,abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λmax,em).
Stokes Shift Calculation:
Calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹) using the determined λmax,abs and λmax,em. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise.
Prepare a solution of a known quantum yield standard (e.g., quinine sulfate) with an absorbance that matches that of your sample at the same excitation wavelength.
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
Calculate the quantum yield of the sample using the following equation:
ΦF,sample = ΦF,standard × (I_sample / I_standard) × (η_sample² / η_standard²)
where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
Environmental Sensitivity (Solvatochromism):
Record the absorbance and emission spectra of the probe in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, ethanol, acetonitrile, water).
Plot the Stokes shift against the solvent polarity function (e.g., Lippert-Mataga plot) to assess the sensitivity of the probe's fluorescence to the polarity of its environment. This is a key indicator of its potential as an environmental sensor.
Applications in Cellular Imaging
Based on the general properties of benzofuran derivatives, benzofuran-3-carboxylic acid methyl ester is hypothesized to be a cell-permeable, blue-emitting fluorophore suitable for live-cell imaging. Its moderate lipophilicity (logP ≈ 2.2) suggests it may passively diffuse across cell membranes and potentially accumulate in lipid-rich environments such as the endoplasmic reticulum or lipid droplets.
Workflow for Live-Cell Staining and Imaging:
Figure 3. Workflow for live-cell imaging.
Protocol: Live-Cell Staining
Materials:
Cells cultured on glass-bottom dishes or coverslips
Benzofuran-3-carboxylic acid methyl ester stock solution (1 mM in DMSO)
Complete cell culture medium
Phosphate-buffered saline (PBS)
Fluorescence microscope equipped with appropriate filters for blue fluorescence (e.g., DAPI or custom filter set based on characterization)
Procedure:
Cell Preparation:
Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency (typically 50-70%).
Probe Loading:
Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM. It is crucial to perform a concentration titration to find the optimal concentration that provides good signal with minimal cytotoxicity.
Remove the old medium from the cells and replace it with the probe-containing medium.
Incubate the cells at 37 °C in a CO₂ incubator for 15-60 minutes. An incubation time course experiment is recommended to determine the optimal loading time.
Washing:
Gently remove the loading solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove excess probe.
Imaging:
Immediately image the cells using a fluorescence microscope.
Use the pre-determined excitation and emission wavelengths. Start with low laser power and exposure times to minimize phototoxicity and photobleaching.
Acquire images in both the fluorescence channel and a brightfield or DIC channel to correlate the probe's localization with cellular morphology.
Data Analysis:
Analyze the acquired images to determine the subcellular localization of the probe.
Co-staining with organelle-specific trackers (e.g., MitoTracker™, ER-Tracker™) can be performed to confirm localization.
Quantify the fluorescence intensity in different cellular compartments if desired.
Potential as a Fluorescent Sensor
The benzofuran scaffold can be a versatile platform for the development of fluorescent sensors. The ester group at the 3-position can be hydrolyzed or transesterified to introduce recognition moieties for specific analytes, such as metal ions or reactive oxygen species. The fluorescence of the benzofuran core can be modulated ("turn-on" or "turn-off") upon binding to the target analyte.
Conceptual Signaling Pathway for a "Turn-Off" Metal Ion Sensor:
Figure 4. "Turn-Off" sensing mechanism.
Protocol: In Vitro Sensing Assay (Example: Metal Ion Detection)
This is a generalized protocol that would require modification of the probe to include a metal-binding moiety.
Materials:
Modified benzofuran-3-carboxylic acid ester probe with a chelating group
Buffer solution (e.g., HEPES or TRIS at physiological pH)
Stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Ca²⁺, Mg²⁺)
Fluorometer
Procedure:
Probe Solution Preparation:
Prepare a dilute solution of the modified probe in the chosen buffer.
Fluorescence Titration:
Record the initial fluorescence spectrum of the probe solution.
Incrementally add small aliquots of the metal ion stock solution to the probe solution.
Record the fluorescence spectrum after each addition, allowing the system to equilibrate.
Selectivity Study:
Repeat the titration with a panel of different metal ions to assess the selectivity of the probe.
Perform competition experiments by adding the target metal ion in the presence of other potentially interfering ions.
Data Analysis:
Plot the change in fluorescence intensity as a function of the metal ion concentration.
Determine the detection limit and the binding constant (if applicable) from the titration data.
Conclusion and Future Directions
Benzofuran-3-carboxylic acid methyl ester represents a promising, yet underexplored, candidate for the development of novel fluorescent probes. Its straightforward synthesis and the inherent fluorescence of the benzofuran core make it an attractive starting point for researchers in chemistry, biology, and materials science. This guide provides a foundational framework for the systematic characterization and application of this compound. The provided protocols are designed to be self-validating, emphasizing the importance of initial photophysical characterization to inform subsequent experimental design.
Future efforts should focus on the detailed experimental determination of the photophysical properties of benzofuran-3-carboxylic acid methyl ester and its derivatives. Furthermore, the exploration of synthetic modifications to the benzofuran-3-carboxylate scaffold will undoubtedly lead to the development of a new generation of fluorescent probes with tailored properties for specific applications in diagnostics, drug discovery, and fundamental biological research.
References
Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020). NIH. [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. (n.d.). ResearchGate. [Link]
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]
Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). IJSDR. [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
Improving the yield of Benzofuran-3-carboxylic acid methyl ester synthesis
Executive Summary This technical guide addresses the synthesis of Benzofuran-3-carboxylic acid methyl ester , a critical scaffold in drug discovery. While multiple routes exist, the Copper-Catalyzed Intramolecular O-Aryl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the synthesis of Benzofuran-3-carboxylic acid methyl ester , a critical scaffold in drug discovery. While multiple routes exist, the Copper-Catalyzed Intramolecular O-Arylation (modified Chen & Dormer method) is selected here as the primary protocol due to its scalability, safety profile (avoiding diazo compounds), and high yield potential (>85%).
This document provides a self-validating workflow, troubleshooting logic for yield-limiting steps, and mechanistic insights to allow researchers to adapt the protocol to substituted derivatives.
Core Reaction Pathway
The synthesis proceeds in two distinct stages.[1] Troubleshooting requires isolating which stage is underperforming.
Route: Two-step synthesis starting from Methyl 2-bromophenylacetate .[1]
Step 1 (Claisen Condensation): Formylation of the alpha-carbon using methyl formate and sodium hydride.
Step 2 (Intramolecular Cyclization): Copper-catalyzed C-O bond formation between the enolic oxygen and the aryl bromide.
Mechanism & Workflow Diagram
The following diagram illustrates the reaction logic and critical control points (CCPs).
Figure 1: Step-wise synthesis workflow identifying reagents and critical intermediates.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(2-bromophenyl)-3-hydroxyacrylate
Objective: Introduce the C3 carbon via formylation.
Critical Parameter: Anhydrous conditions are non-negotiable due to NaH usage.
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon.
Reagent Prep: Wash NaH (60% dispersion, 4.0 equiv) with dry hexane to remove mineral oil if high purity is required, though commercial dispersion often suffices. Suspend in dry THF.
Addition: Add Methyl formate (10.0 equiv) to the NaH suspension at 0°C.
Reaction: Add Methyl 2-bromophenylacetate (1.0 equiv) dropwise. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Quench: Carefully quench with ice-water. Acidify with dilute HCl to pH ~2–3.
Workup: Extract with EtOAc. The product (enol form) is often an oil or solid that can be used directly after drying.
Step 2: Copper-Catalyzed Cyclization
Objective: Close the furan ring via intramolecular C-O bond formation.
Critical Parameter: Catalyst loading and temperature stability.[2]
Setup: Dissolve the crude intermediate from Step 1 in DMF (0.2 M concentration).
Catalyst System: Add CuI (10 mol%) and K2CO3 (2.0 equiv) .
Note: Ligands are generally not required for this intramolecular reaction, making it cost-effective.
Conditions: Heat to 100°C for 4–12 hours. Monitor by TLC (disappearance of acrylate).
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.
Purification: Recrystallization (from MeOH or Hexane/EtOAc) or Flash Chromatography.
Troubleshooting Guide (Q&A)
Phase 1: Starting Material & Formylation (Step 1)
Q: My yield in Step 1 is low (<50%). What is going wrong?
Moisture Contamination: NaH is extremely moisture-sensitive. Ensure THF is distilled or from a dry solvent system.
NaH Quality: Old NaH bottles absorb moisture, forming NaOH which is less effective for this Claisen condensation. Test: If the NaH doesn't fizz vigorously with water/alcohol during quenching, it is likely degraded.
Temperature: If the reaction is too hot (>40°C), polymerization of methyl formate can occur. Keep it at 0°C during addition and max 25°C during stirring.
Q: I see a mixture of spots on TLC after Step 1. Is this normal?
Yes. The intermediate exists in keto-enol equilibrium (keto-aldehyde vs. enol-acrylate). You may see two spots or a streak.
Action: Run a mini-workup and check crude NMR. Look for the vinylic proton signal of the enol (~8.0 ppm) or the aldehyde proton (~9.5-10 ppm).
Phase 2: Cyclization (Step 2)
Q: The cyclization is stalled (incomplete conversion after 12h). Should I add more catalyst?
Check Base: The reaction produces HBr, which is neutralized by K2CO3. If the particle size of K2CO3 is too large, the reaction slows. Recommendation: Use finely powdered, anhydrous K2CO3.
Catalyst Oxidation: CuI should be off-white/tan. If it is green/blue, it has oxidized to Cu(II) and is less active for this specific cycle. Fix: Add 10% fresh CuI or use CuI + 10% Ascorbic acid (to maintain Cu(I) state).
Solvent: DMF must be dry. Water inhibits the Ullmann coupling mechanism.
Q: I am getting a de-brominated side product (Methyl phenylacetate).
Cause: Hydrodehalogenation can occur if the reaction runs too long at excessive temperatures (>120°C) or if reducing agents are present.
Fix: Strictly control temperature at 100°C. Stop the reaction immediately upon consumption of starting material.
Q: Can I use other catalysts if CuI fails?
Yes. See the comparison table below. CuI is the standard, but Cu(OAc)2 or CuSO4 can work, though they often require longer times or ligands.
Protocol: React salicylaldehyde with ethyl diazoacetate (1.1 equiv) in CH2Cl2 with 5 mol% HBF4 catalyst.
Pros: One-pot.
Cons:Safety Hazard. Diazoacetate is explosive and toxic. Requires careful handling and venting. Not recommended for scale-up >5g. [2]
References
A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates.
Source:Heterocycles, Vol. 75, No. 12, 2008.[4]
Summary: Describes the CuI-catalyzed cyclization of 2-haloaryl-3-hydroxyacrylates.
URL:[Link] (Verified via search snippet 1.1)
Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans.
Source:Organic Syntheses, 2019, 96, 98-112.
Summary: Reviews various methods including the Cu-catalyzed route and Rh-catalyzed insertions.
URL:[Link]
Technical Support Center: Purification of Benzofuran-3-carboxylic acid methyl ester
Welcome to the technical support guide for the purification of Benzofuran-3-carboxylic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert-backed...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of Benzofuran-3-carboxylic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the isolation and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of pure Benzofuran-3-carboxylic acid methyl ester?
Pure Benzofuran-3-carboxylic acid methyl ester is typically a solid at room temperature. Its physical properties are a key indicator of purity.
Note: The melting point can vary slightly based on residual impurities. A broad melting range often indicates an impure sample.
Q2: What are the common synthetic routes and the potential impurities I should be aware of?
The synthesis of benzofuran derivatives can be achieved through various methods, each with a unique impurity profile.[6][7] A prevalent method involves the reaction of a salicylaldehyde derivative with an α-haloacetate, such as methyl chloroacetate or methyl bromoacetate.[7]
Common Impurities Include:
Unreacted Starting Materials: Salicylaldehyde and methyl chloro/bromoacetate.
Benzofuran-3-carboxylic acid: This acidic impurity arises from the hydrolysis of the methyl ester group during the reaction or aqueous workup steps.[2][5] This is one of the most common and troublesome impurities.
Reaction Byproducts: Depending on the specific reaction conditions, isomers or products from side reactions can form.[8]
Residual Solvents & Reagents: Solvents used in the reaction (e.g., acetone, acetonitrile) and reagents like potassium carbonate (K₂CO₃) or triethylamine (TEA).[4][9]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity analysis.[4][5][10] The presence of unexpected signals can indicate impurities. For example, a broad singlet around 10-12 ppm in the ¹H NMR spectrum suggests the presence of the carboxylic acid impurity.
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[10]
Thin-Layer Chromatography (TLC): An essential, rapid technique to monitor reaction progress and assess the number of components in the crude mixture. It is also used to develop a solvent system for column chromatography.
Melting Point Analysis: A sharp melting point close to the literature value (around 81 °C) is a good indicator of high purity.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: My NMR spectrum shows significant contamination with Benzofuran-3-carboxylic acid. How do I remove it?
Cause: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions, or if water is present during workup or storage.[2][5][11]
Solution: Liquid-Liquid Extraction
The most effective way to remove the acidic carboxylic acid impurity is through a targeted liquid-liquid extraction. The principle is to exploit the difference in solubility between the neutral ester and the acidic impurity.
Technical Support Center: Synthesis of Benzofuran-3-carboxylic acid methyl ester
Welcome to the technical support center for the synthesis of Benzofuran-3-carboxylic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Benzofuran-3-carboxylic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Benzofuran derivatives are prevalent in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical task.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common synthetic pitfalls and offer field-tested solutions to help you optimize your reaction outcomes.
Guide Structure
This guide is structured around the most common and challenging side reactions encountered during the synthesis of methyl benzofuran-3-carboxylate, primarily focusing on the widely used condensation reaction between a substituted salicylaldehyde and a methyl α-haloacetate.
FAQ 1: Low Yield & Competing C-Alkylation
Problem: My reaction yield is poor, and I've isolated a byproduct that appears to be an isomer of my desired O-alkylated intermediate. What is happening?
FAQ 2: Formation of Coumarin Impurities
Problem: My final product is contaminated with a significant amount of a coumarin-based impurity. How can I prevent this Perkin-like condensation?
FAQ 3: Incomplete Cyclization or Ester Hydrolysis
Problem: I am isolating the uncyclized ether intermediate, or the corresponding carboxylic acid, instead of the final benzofuran ester. What reaction parameters should I adjust?
FAQ 4: Unwanted Decarboxylation
Problem: I am observing the formation of benzofuran (without the 3-carboxy-methyl group) in my product mixture, especially during purification. How can I mitigate this?
FAQ 1: Low Yield & Competing C-Alkylation
Question: My reaction yield is poor, and I've isolated a byproduct that appears to be an isomer of my desired O-alkylated intermediate when reacting salicylaldehyde with methyl chloroacetate. What is happening and how can I fix it?
Answer:
Diagnosis: The Ambident Nucleophile Problem
This is a classic issue rooted in the ambident nucleophilic nature of the phenoxide ion formed from salicylaldehyde under basic conditions. The negative charge is delocalized between the oxygen atom and the ortho and para positions of the aromatic ring. This allows the alkylating agent (methyl chloroacetate) to attack at two different sites:
O-Alkylation (Desired Path): The phenoxide oxygen attacks the electrophilic carbon of methyl chloroacetate. This is the productive pathway that leads to the ether intermediate required for the subsequent intramolecular cyclization to form the benzofuran ring.
C-Alkylation (Side Reaction): The electron-rich carbon atom at the ortho or para position of the ring attacks the alkylating agent. This leads to the formation of a carbon-carbon bond and results in a phenolic ketone byproduct, which will not cyclize to the desired benzofuran.[3]
The ratio of C- to O-alkylation is highly dependent on several factors, including the solvent, the nature of the counter-ion (from the base), and the electrophile.[3][4]
Visualizing the Competing Pathways
Caption: Competing O- vs. C-alkylation pathways.
Troubleshooting and Mitigation Strategy
To favor the desired O-alkylation, you must carefully select the reaction conditions to modulate the reactivity of the phenoxide ion.
Table 1: Optimizing Conditions to Favor O-Alkylation
Parameter
Condition Favoring O-Alkylation
Condition Favoring C-Alkylation
Rationale
Solvent
Polar, Aprotic (e.g., DMF, Acetone)
Polar, Protic (e.g., Ethanol, Water)
Aprotic solvents solvate the cation but leave the phenoxide oxygen "naked" and highly reactive. Protic solvents hydrogen-bond to the oxygen, shielding it and making the ring carbons more competitive nucleophiles.[3]
Base/Counter-ion
K₂CO₃, Cs₂CO₃
NaH, LiHMDS
Larger, "softer" cations like K⁺ and Cs⁺ associate less tightly with the hard oxygen atom, increasing its availability for alkylation. Smaller, "harder" cations like Li⁺ coordinate strongly to the oxygen.[3]
Temperature
Moderate (e.g., 50-80 °C)
High (>100 °C)
Higher temperatures can provide the activation energy needed for the less favorable C-alkylation pathway.
Recommended Protocol for Selective O-Alkylation
This protocol is designed to maximize the formation of the O-alkylated intermediate.
Reagent Preparation:
Ensure salicylaldehyde is pure. Distill if necessary.
Use anhydrous potassium carbonate (K₂CO₃), dried in an oven at >120 °C for several hours.
Use anhydrous acetone or DMF as the solvent.
Reaction Setup:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add salicylaldehyde (1.0 eq) and anhydrous acetone (10 mL per mmol of salicylaldehyde).
Stir the suspension vigorously for 15-20 minutes at room temperature to ensure formation of the potassium phenoxide.
Addition of Electrophile:
Add methyl chloroacetate (1.1 eq) dropwise to the suspension over 10-15 minutes. An exothermic reaction may be observed.
After the addition is complete, attach a reflux condenser and heat the mixture to reflux (for acetone, ~56 °C) or at 60-70°C (for DMF).
Monitoring and Workup:
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
Once the starting material is consumed, cool the reaction to room temperature.
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetone.
Evaporate the solvent under reduced pressure. The resulting crude ether can often be used in the next cyclization step without further purification.
Analytical Validation: The C-alkylated byproduct can be distinguished from the desired O-alkylated product by ¹H NMR. The C-alkylated product will retain the phenolic -OH proton (a broad singlet, often >10 ppm), which will be absent in the O-alkylated product. The O-alkylated product will show a characteristic singlet for the -O-CH₂- group around 4.7-4.9 ppm.
FAQ 2: Formation of Coumarin Impurities
Question: My final product is contaminated with a significant amount of a coumarin-based impurity. How can I prevent this Perkin-like condensation?
Answer:
Diagnosis: Competing Perkin-like Condensation
The formation of a coumarin derivative, specifically methyl coumarin-3-carboxylate, is a classic side reaction in this synthesis. It occurs when the base is strong enough to deprotonate the α-carbon of the newly formed ether intermediate. This generates an enolate that can then attack the aldehyde carbonyl in an intramolecular aldol-type condensation, which, after dehydration, leads to the coumarin ring system.[5][6]
This pathway competes directly with the desired Dieckmann-like condensation that forms the benzofuran.
Visualizing the Benzofuran vs. Coumarin Formation
Caption: Competing pathways to Benzofuran vs. Coumarin.
Troubleshooting and Mitigation Strategy
The key to suppressing coumarin formation is to use a base that is strong enough to promote the desired cyclization but not so strong that it readily deprotonates the α-carbon of the ester.
Table 2: Base Selection to Minimize Coumarin Formation
Base
Strength
Typical Outcome
Rationale
K₂CO₃
Mild/Moderate
Favors Benzofuran
Strong enough to facilitate the cyclization via the phenoxide attacking the ester, but generally not strong enough to efficiently deprotonate the α-carbon.
NaH, KHMDS
Very Strong
High risk of Coumarin
These bases will rapidly and irreversibly deprotonate the α-carbon, strongly favoring the Perkin-like condensation pathway.
NaOEt, KOtBu
Strong
High risk of Coumarin
Alkoxide bases are also sufficiently strong to cause significant deprotonation at the α-position, leading to coumarin byproducts.
Recommended Protocol for Benzofuran-Selective Cyclization
This protocol assumes you have successfully synthesized the O-alkylated ether intermediate. Often, this can be a one-pot procedure following the alkylation step.[7]
Reaction Setup (One-Pot):
Following the O-alkylation step (FAQ 1), if using a high-boiling solvent like DMF, simply increase the temperature.
If you isolated the intermediate, dissolve it in a high-boiling polar aprotic solvent like DMF or DMSO.
Add a mild base like K₂CO₃ (2.0 eq).
Cyclization Conditions:
Heat the reaction mixture to 100-140 °C. The optimal temperature may require screening.
The cyclization is often accompanied by a color change.
Monitoring and Workup:
Monitor the disappearance of the intermediate by TLC or LC-MS. The reaction can take from 2 to 24 hours.
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
The product may precipitate. If so, collect it by filtration.
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol or hexane/ethyl acetate).
Analytical Validation: Coumarin and benzofuran isomers can be readily distinguished by ¹H and ¹³C NMR. The coumarin will have characteristic vinyl and carbonyl signals distinct from the benzofuran. LC-MS is also highly effective for separating and identifying the two isomers based on their differing retention times and fragmentation patterns.
FAQ 3: Incomplete Cyclization or Ester Hydrolysis
Question: I am isolating the uncyclized ether intermediate, or the corresponding carboxylic acid, instead of the final benzofuran ester. What reaction parameters should I adjust?
Answer:
Diagnosis: Insufficient Energy or Nucleophilic Attack
Incomplete Cyclization: The intramolecular condensation (a Dieckmann-like reaction) requires sufficient thermal energy to overcome its activation barrier. If the reaction temperature is too low or the reaction time is too short, you will simply isolate the unreacted O-alkylated ether intermediate.
Ester Hydrolysis: If your reaction conditions (base, solvent) contain water, or if you are using a strong hydroxide-based reagent, you risk saponifying the methyl ester to the corresponding carboxylate salt. During acidic workup, this will be protonated to yield benzofuran-3-carboxylic acid.[8] This can also occur if the reaction is run for an excessively long time at high temperatures with a base like K₂CO₃ in the presence of trace water.
Troubleshooting and Mitigation Strategy
For Incomplete Cyclization:
Increase Temperature: The cyclization step often requires temperatures in the range of 100-150 °C. Ensure your heating apparatus is reaching and maintaining the target temperature.
Increase Reaction Time: Some cyclizations can be slow. Monitor the reaction over a 24-hour period to ensure it has gone to completion.
Solvent Choice: Use a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP to achieve the necessary temperatures.
For Ester Hydrolysis:
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly. Run the reaction under an inert atmosphere to exclude atmospheric moisture.
Avoid Hydroxide Bases: Do not use NaOH, KOH, or other hydroxide sources if you wish to preserve the ester functionality. Use carbonate bases (K₂CO₃, Cs₂CO₃) instead.
Careful Workup: Quench the reaction by pouring it into ice water and immediately extracting the product. Avoid prolonged exposure to basic aqueous conditions. If an acidic wash is needed, perform it quickly and with dilute acid.
FAQ 4: Unwanted Decarboxylation
Question: I am observing the formation of benzofuran (without the 3-carboxy-methyl group) in my product mixture, especially during purification. How can I mitigate this?
Answer:
Diagnosis: Thermal or Acid/Base-Catalyzed Decarboxylation
Decarboxylation is the loss of CO₂ from the carboxylic acid. While the methyl ester is more stable, any hydrolysis to the intermediate benzofuran-3-carboxylic acid (as discussed in FAQ 3) creates a substrate that is susceptible to decarboxylation. Heterocyclic carboxylic acids, particularly those where the carboxyl group is attached to an electron-rich ring system, can undergo decarboxylation under thermal stress or acid/base catalysis.[9] High temperatures during distillation or prolonged heating during chromatography can promote this side reaction.
Troubleshooting and Mitigation Strategy
Avoid High Temperatures: Purify the product using methods that do not require high heat.
Column Chromatography: Perform flash chromatography at room temperature. Do not let the column run dry or sit for extended periods, as the acidic nature of silica gel can sometimes promote decomposition.
Recrystallization: This is often the best method. Choose a solvent system that allows for crystallization at or below room temperature after initial dissolution with gentle heating.
Avoid Distillation: Do not attempt to purify the final product by distillation unless it is known to be thermally stable under high vacuum.
Neutralize Acidity/Basicity: If you suspect your crude product contains acidic or basic impurities that could catalyze decarboxylation, perform a gentle workup. A quick wash of the organic solution with saturated sodium bicarbonate (to remove acid) or dilute ammonium chloride (to remove base), followed by a water wash, can help. Ensure the product is thoroughly dried before concentrating.
Protect the Ester: The most effective strategy is to prevent the hydrolysis of the ester in the first place by following the anhydrous protocols outlined in FAQ 3. If the ester remains intact, it is significantly less likely to undergo decarboxylation.
References
Lee, S., Beak, P. (2010). Regioselective C- vs. O-Alkylation of 1,3-Dicarbonyl Compounds. Journal of the American Chemical Society, 132(40), 14345-14352.
M. Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
Potapov, A. S., et al. (2020). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). Chemistry of Heterocyclic Compounds, 56(8), 947-949. [Link]
Szymańska, E., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4753. [Link]
Hesse, S., et al. (2000). Furo[3,4-b]benzofurans: synthesis and reactions. Perkin Transactions 1, (21), 3595-3603. [Link]
Shi, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(44), 25590-25609. [Link]
Shaikh, A. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Nilsson, K., et al. (2021). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H functionalization and transamidation. ChemRxiv. [Link]
Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]
Ms. Ekta. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP, 3(27). [Link]
Shaikh, A. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B, 769-778. [Link]
Majumdar, K. C., Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25333-25367. [Link]
Kowalkowska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]
Aouf, N.-E., et al. (2015). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chem. Proc., 14, 32. [Link]
F. G. Guimarães, et al. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 22(1), 115. [Link]
Kaushik, M. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]
Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. [Link]
Neubacher, S. (2012). C- or O-Alkylation? ChemistryViews. [Link]
Common impurities in Benzofuran-3-carboxylic acid methyl ester and their removal
Subject: Impurity Profiling, Troubleshooting, and Purification Protocols Document ID: TS-BZ3-004 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Development Scientists[1] Impurity Profile & Identific...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Impurity Profiling, Troubleshooting, and Purification Protocols
Document ID: TS-BZ3-004
Last Updated: October 26, 2023
Audience: Medicinal Chemists, Process Development Scientists[1]
Impurity Profile & Identification
Benzofuran-3-carboxylic acid methyl ester (CAS: 19301-23-6) is a critical scaffold in medicinal chemistry, often utilized in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogues) and antimicrobial compounds.[1]
The synthesis of the 3-isomer is thermodynamically less favorable than the 2-isomer , making regio-isomeric contamination a primary concern.[1] Below is the standard impurity profile based on common synthetic routes (e.g., ring contraction of 3-halocoumarins or cyclization of o-hydroxyaryl ketones).
Impurity Type
Common Identity
Origin/Cause
Detection Method
Regioisomer
Methyl benzofuran-2 -carboxylate
Thermodynamic product formed during cyclization; Friedel-Crafts acylation side-product.[1]
1H NMR: C3-H (2-isomer) appears as a singlet ~7.5 ppm.[1] C2-H (3-isomer) is typically further downfield (~8.2 ppm).[1]
Hydrolysis Product
Benzofuran-3-carboxylic acid (Free Acid)
Moisture sensitivity during storage; incomplete esterification.[1]
LC-MS: Mass shift (M-14). TLC: Streaking near baseline in non-polar eluents.[1]
Starting Material
Salicylaldehyde / Phenolic precursors
Incomplete Rap-Stoermer or condensation reactions.[1]
Q1: My product is isolating as a dark, sticky oil instead of a crystalline solid. How do I fix this?
Diagnosis: This usually indicates the presence of phenolic oligomers or trapped high-boiling solvents (like DMF or DMSO used in cyclization).[1]
Corrective Action:
Dissolution: Dissolve the crude oil in a minimal amount of hot Methanol or Ethyl Acetate.[1]
Adsorption: Add Activated Charcoal (10% w/w) and stir at 50°C for 30 minutes to remove colored oligomers. Filter hot through Celite.[1]
Precipitation: If oil persists, perform a trituration using cold Pentane or Hexane.[1] The ester is moderately soluble in polar organics but insoluble in cold alkanes, forcing crystallization while leaving impurities in the mother liquor.
Q2: I see a small singlet at ~7.5 ppm in my NMR. Is this my product?
Diagnosis: No. This is likely Methyl benzofuran-2-carboxylate (the 2-isomer).[1] The proton at the C3 position of the 2-isomer typically resonates around 7.4–7.6 ppm.[1]
The 3-isomer (Target): The proton at the C2 position is deshielded by the adjacent heteroatom and the ester group, typically resonating at 8.0–8.3 ppm .[1]
Corrective Action:
Separation: Regioisomers are difficult to separate by extraction.[1] Use Flash Column Chromatography (Silica Gel).[1]
Gradient: A slow gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20) is required.[1][2][3] The 2-isomer is generally less polar and elutes first.[1]
Q3: There is a persistent aldehyde peak (~10 ppm) that won't wash out with water.
Diagnosis: Unreacted Salicylaldehyde or formyl-phenoxy intermediates are present.[1] These are lipophilic and partition into the organic phase during standard aqueous workups.[1]
Corrective Action:
Do not use strong base (NaOH) to remove it, as this may hydrolyze your ester.[1]
Protocol: Use the Bisulfite Wash Protocol (See Section 3) to selectively sequester the aldehyde as a water-soluble adduct [1].[1]
Detailed Purification Protocols
Protocol A: Bisulfite Wash (Removal of Aldehyde Impurities)
Context: Standard water washes fail to remove lipophilic aldehydes like Salicylaldehyde.[1] This method converts them into water-soluble bisulfite adducts [2].[1][2]
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .
Solubilization: Dissolve the crude ester in Ethyl Acetate (approx. 10 mL per gram of crude).[1]
Extraction: Add the bisulfite solution (1:1 volume ratio) to the separatory funnel.
Agitation: Shake vigorously for 3–5 minutes . Note: Bisulfite adduct formation is not instantaneous; time is required.
Separation: Collect the aqueous layer (contains aldehyde adduct).[1]
Verification: Wash the organic layer once with brine, dry over MgSO₄, and concentrate.[1] Check NMR for the disappearance of the ~10 ppm signal.
Protocol B: Bicarbonate Wash (Removal of Free Acid)
Context: Removes Benzofuran-3-carboxylic acid formed via hydrolysis.[1]
Dissolve crude product in Diethyl Ether or Ethyl Acetate.
Wash with 5% Sodium Bicarbonate (NaHCO₃) solution (2x).[1]
Critical Check: Ensure the aqueous layer pH is >8.[1] If not, wash again.[1]
Back-Extraction (Optional): If yield is low, acidify the aqueous wash with 1M HCl to precipitate the free acid and confirm its identity.[1]
Dry organic layer over Na₂SO₄ and evaporate.
Protocol C: Recrystallization (Final Polish)
Context: For removing trace regioisomers and improving physical form.[1]
Solvent System:Methanol/Water or Hexane/Ethyl Acetate .[1]
Procedure:
Dissolve solid in minimum boiling Methanol.
Add water dropwise until persistent turbidity is observed.[1]
Allow to cool slowly to Room Temperature, then 4°C.
Yield Warning: This method sacrifices 10-15% yield for high purity (>99%).[1]
Decision Logic & Impurity Pathways
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct purification step based on crude analysis.
Figure 2: Synthetic Divergence & Impurity Origin
Understanding where the 2-isomer vs. 3-isomer comes from.[1]
References
Brindle, C. S., et al. (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1][4][5][6][7] Journal of Visualized Experiments, (134), e57639.[1]
Furigay, M. H., et al. (2017).[1] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[5][6] Organic Process Research & Development, 21(8), 1141–1148.[1] [1]
Nenajdenko, V. G., et al. (2025).[1] Research advances in the Rap-Stoermer reaction.[1][8][9] ResearchGate/Review.
MDPI Molecules. (2010).[1] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(1).[1]
Preventing degradation of Benzofuran-3-carboxylic acid methyl ester during storage
Executive Summary & Molecule Profile Benzofuran-3-carboxylic acid methyl ester is a critical intermediate in the synthesis of pharmaceutical pharmacophores, particularly for anti-tubercular and anti-proliferative agents....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Benzofuran-3-carboxylic acid methyl ester is a critical intermediate in the synthesis of pharmaceutical pharmacophores, particularly for anti-tubercular and anti-proliferative agents. Its stability is governed by the susceptibility of the ester linkage to hydrolysis and the electron-rich benzofuran ring to photo-oxidation.
This guide replaces standard "storage instructions" with a mechanistic troubleshooting system designed to preserve the integrity of your compound during long-term storage.
Chemical Profile
Data
Molecular Weight
176.17 g/mol
Primary Risk
Hydrolytic cleavage of the ester bond
Secondary Risk
Photo-oxidative yellowing (UV sensitivity)
Critical Storage
< -20°C, Desiccated, Inert Atmosphere (Argon/N₂)
The Degradation Matrix (Root Cause Analysis)
Understanding why the molecule degrades is the first step in prevention. The methyl ester at position 3 is electronically coupled to the benzofuran ring, making it moderately reactive.
Mechanism of Failure: Hydrolysis
The primary degradation pathway is acid/base-catalyzed hydrolysis . Even trace atmospheric moisture, catalyzed by residual acidity from silica gel purification or glass surfaces, will cleave the ester.
Figure 1: The hydrolytic cascade. Note that 'Degradant A' (the free acid) often has a significantly different solubility profile, leading to precipitation in solution.
Mechanism of Failure: Transesterification
Critical Warning: Researchers often store esters in alcohol solvents.
Safe: Storing Methyl Ester in Methanol (Equilibrium is neutral).
Unsafe: Storing Methyl Ester in Ethanol/Isopropanol .
Result: The solvent acts as a nucleophile, swapping the methoxy group for an ethoxy/isopropoxy group, creating a completely new chemical entity (Ethyl ester).
Diagnostic Troubleshooting (Symptom-Based)
Use this decision tree if you suspect your batch has compromised integrity.
Figure 2: Rapid diagnostic flow for assessing compound integrity before experimental use.
Diagnostic Confirmation (NMR)
To confirm degradation quantitatively, run a proton NMR in
.
Intact Molecule: Look for a sharp singlet (3H) around 3.90 - 4.00 ppm (Methoxy group).
Hydrolyzed (Degraded): Disappearance of the 3.9 ppm singlet; appearance of a broad singlet >11.0 ppm (Carboxylic acid proton).
Best Practice Protocols: Prevention & Storage
Do not rely on the "received in" packaging for long-term storage (>1 month). Commercial packaging is designed for shipping, not banking.
Protocol A: The "Double-Wall" Storage System
This system creates a self-validating barrier against moisture and oxygen.
Primary Container: Transfer the ester to an Amber Glass Vial (protects from UV).
Atmosphere Exchange:
Flush the vial with Argon (preferred over Nitrogen due to higher density) for 30 seconds.
Why? Argon settles over the crystals, displacing lighter oxygen/moisture.
Seal: Cap tightly. Wrap the cap/neck interface with Parafilm or Teflon tape.
Secondary Container: Place the vial inside a larger jar containing activated silica gel or Drierite with a color indicator.
Self-Validation: If the desiccant changes color, your primary barrier has failed.
Temperature: Store at -20°C .
Protocol B: Handling "Thaw" Cycles
Condensation is the silent killer of esters stored in freezers.
Remove vial from freezer.
WAIT 30 MINUTES. Do not open the vial until it reaches room temperature.
Mechanism: Opening a cold vial sucks in ambient humidity, which condenses on the cold crystals. This water is then trapped inside when you re-seal it, causing hydrolysis during the next storage phase.
Stability Data Matrix (Estimated)
Storage Condition
Protective Gas
Container
Est. Shelf Life
Risk Factor
25°C (Benchtop)
None
Clear Glass
< 2 Weeks
High (Hydrolysis/UV)
4°C (Fridge)
Air
Amber Glass
3-6 Months
Moderate (Slow Hydrolysis)
-20°C (Freezer)
Nitrogen/Argon
Amber + Desiccant
> 2 Years
Low
-80°C
Argon
Amber
> 5 Years
Negligible
Frequently Asked Questions (FAQs)
Q: Can I store the methyl ester in DMSO stock solutions?A:Use with caution. DMSO is hygroscopic (absorbs water from air). If your DMSO is "wet," the water will hydrolyze the ester over time, even at -20°C.
Recommendation: Store as a dry powder. Make fresh DMSO solutions immediately before biological assays.
Q: My sample has turned slightly yellow. Is it ruined?A: Not necessarily. Benzofurans can form trace colored impurities (quinones or oligomers) upon surface oxidation that look worse than they are.
Action: Check the melting point.[1] If it is within 1-2°C of the literature value (check your specific CoA), the bulk material is likely fine. If the MP is depressed by >5°C, recrystallize.
Q: I accidentally left the vial on the bench over the weekend. What should I do?A: Run a TLC (Thin Layer Chromatography).
Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2).
Observation: The Carboxylic Acid (degradant) will be much more polar (lower
) than the Methyl Ester (higher ). If you see a streak or a spot at the baseline, purify via a short silica plug before use.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12777099, 3-Benzofurancarboxylic acid, methyl ester. Retrieved from [Link]
Chemistry LibreTexts (2022). Hydrolysis of Esters. (Mechanistic grounding for acid/base catalyzed hydrolysis).[2][3] Retrieved from [Link][1][3][4][5][6][7]
European Medicines Agency (EMA). Guideline on Declaration of Storage Conditions.[8] (Regulatory standards for stability testing).[8] Retrieved from [Link]
Technical Support Guide: Alternative Catalysts for Benzofuran-3-carboxylic Acid Methyl Ester Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Target Molecule: Benzofuran-3-carboxylic acid methyl ester CAS No: 24691-66-7 (Generic reference for methyl ester derivative) Standard Route: The Rap-St...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Target Molecule: Benzofuran-3-carboxylic acid methyl ester
CAS No: 24691-66-7 (Generic reference for methyl ester derivative)
Standard Route: The Rap-Stoermer condensation (salicylaldehyde + methyl chloroacetate) is the industrial standard but suffers from harsh basic conditions, poor atom economy, and difficult waste management.
The Alternative Approach:
This guide focuses on Transition Metal-Catalyzed Carbenoid Insertions and Lewis Acid-Mediated Cyclizations . These routes utilize methyl diazoacetate or
-keto ester precursors to achieve higher regioselectivity and milder conditions.
Catalyst Selection Matrix
Catalyst Class
Specific Catalyst
Precursors
Key Advantage
Primary Challenge
Noble Metal (Homogeneous)
(Rhodium(II) Acetate)
Salicylaldehyde + Methyl Diazoacetate
High Yield (>90%), Excellent Chemoselectivity
High cost, Carbene dimerization
Base Metal (Lewis Acid)
/
Salicylaldehyde + Methyl Diazoacetate
Low Cost, Earth Abundant
Moisture sensitivity, longer reaction times
Heterogeneous/Green
CuI in DES (Deep Eutectic Solvents)
-Hydroxyaldehydes + Alkynes
Recyclable, Green Solvent
Solubility issues, requires specific ligand tuning
Module 1: Rhodium(II) Catalyzed Synthesis
The "Gold Standard" for Lab-Scale Purity
This route relies on the reaction of salicylaldehyde with methyl diazoacetate. The Rh(II) catalyst decomposes the diazo compound to form a metal-carbene intermediate, which undergoes insertion into the O-H bond followed by cyclization.
Detailed Protocol
Setup: Flame-dry a 2-neck round bottom flask under Argon.
Reagents: Dissolve Salicylaldehyde (1.0 equiv) and
(1.0 mol%) in anhydrous DCM.
Addition: Dissolve Methyl Diazoacetate (1.2 equiv) in DCM.
Critical Step: Add this solution via syringe pump over 4–6 hours at room temperature.
Workup: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc).
Mechanism Visualization (Rh-Carbenoid Route)
Figure 1: Mechanism of Rh(II)-catalyzed O-H insertion and cyclization. Note the competing dimerization pathway (dashed line) if diazo addition is too fast.
Troubleshooting (FAQ)
Q: I see large amounts of dimethyl maleate/fumarate instead of my product.
Diagnosis: Carbene Dimerization. The concentration of the diazo compound in the solution is too high, causing the Rh-carbene to react with a second diazo molecule instead of the salicylaldehyde.
Fix: Decrease the addition rate. Use a syringe pump to add the diazo compound over 6–8 hours. Dilute the reaction mixture further.
Q: The reaction stalls after 50% conversion.
Diagnosis: Catalyst Poisoning. Rh(II) is sensitive to Lewis basic impurities (amines, phosphines) or oxidation.
Fix: Ensure the salicylaldehyde is freshly distilled. Degas all solvents to remove dissolved oxygen.
Module 2: Iron(
) & Copper(
) Catalysis
The Cost-Effective & Scalable Alternative
While Rhodium is efficient, it is too expensive for kilo-scale synthesis. Iron(III) chloride and Copper(II) triflate offer a Lewis Acid pathway that activates the carbonyl and facilitates the cyclization.
Note: Iron catalysts often require higher temperatures compared to Rhodium to overcome the activation energy for the initial coordination.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for Lewis Acid catalyzed synthesis issues.
FAQ: Iron vs. Copper
Q: When should I switch from
to ?
A: Switch to Copper triflate if you have acid-sensitive functional groups on the benzene ring.
is a harsh Lewis acid and can cleave protecting groups (like Boc or acetals). is milder and often provides better chemoselectivity for electron-rich salicylaldehydes.
Q: Can I use heterogeneous catalysts?
A: Yes. Copper(I) Iodide (CuI) in Deep Eutectic Solvents (Choline Chloride:Ethylene Glycol) has shown promise for recycling. However, reaction times are significantly longer (12–24h) compared to homogeneous Rh/Fe systems.
References
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[1] Synthesis, 2006(10), 1711–1714.
Relevance: Establishes the baseline protocol for Lewis Acid/Brønsted Acid catalyzed cyclization of salicylaldehydes with diazoacet
Wang, Z., et al. (2021). "Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes." ACS Omega.
Relevance: Provides alternative "green" pathways and mechanistic insights into cycliz
Reddy, M. S., et al. (2022). "Palladium–Copper-Based Catalyst for Benzofuran Synthesis."[2][3] Organic Chemistry Frontiers.
Relevance: Details the Pd/Cu cooperative catalysis for oxidative cyclization, a key alternative for difficult substr
Kitano, T., et al. (2022). "Rhodium-Mediated Synthesis of (C4) Substituted Benzofurans."[2][3] Chemical Reviews (Cited within NIH Review).
Relevance: High-level review of Rhodium-based strategies, confirming the mechanism of C-H activ
Welcome to the technical support center for Benzofuran-3-carboxylic acid methyl ester .
If you are scaling up this molecule, you have likely encountered the "Isomer Trap." A common misconception in process chemistry is attempting to synthesize the 3-carboxylate using the classic Rap-Stoermer conditions (Salicylaldehyde + Methyl Chloroacetate). Warning: That route predominantly yields the 2-carboxylate (thermodynamic product).
This guide focuses on the Copper-Catalyzed Intramolecular Cyclization of o-Halophenylacetates , which is the most robust, scalable route for the 3-isomer , while also addressing safety protocols for the reagents involved.
Module 1: Synthetic Route Selection (The "Wrong Product" Issue)
Q: My HPLC shows a single peak, but NMR confirms it’s the 2-isomer. What happened?
A: You likely used the Rap-Stoermer or Rossing protocol (Salicylaldehyde + Methyl Chloroacetate + Base).
The Science: In the Rap-Stoermer reaction, the phenoxide attacks the alpha-carbon of the chloroacetate. The subsequent aldol condensation and dehydration favor the formation of the double bond in conjugation with the ester at the 2-position due to extended conjugation and thermodynamic stability.
The Fix: To secure the 3-position , you must change the carbon skeleton strategy. Switch to the Intramolecular C-O Bond Formation using Methyl (2-halophenyl)acetate .
Q: Why is the Copper-Catalyzed route preferred for scale-up of the 3-ester?
A: It offers high regioselectivity and avoids the "isomer separation nightmare" during crystallization.
Catalyst: CuI (10 mol%) / Ligand (e.g., L-Proline or simple amine ligands) / Base (Cs2CO3 or K2CO3).
Mechanism: The copper inserts into the Ar-Br bond, facilitating nucleophilic attack by the enolate oxygen (or carboxylate oxygen followed by rearrangement), locking the ester at the 3-position.
Visualization: Route Comparison & Isomer Logic
Figure 1: Decision tree for synthetic route selection. The Rap-Stoermer route (Red) leads to the 2-isomer, while the Phenylacetate route (Green) secures the 3-isomer.
Module 2: Process Optimization & Impurity Control
Q: I am seeing a "dimer" impurity at RRT 1.2. How do I stop this?
A: This is likely the Intermolecular Condensation Product .
Cause: High local concentration of the enolate intermediate. If the intramolecular cyclization is slow, the enolate of one molecule attacks the ester of another.
Troubleshooting Protocol:
Dilution: Increase solvent volume (DMF or Toluene) to at least 10-15 volumes.
Pseudo-High Dilution: Do not dump all reagents at once. Dose the Base (K2CO3) slowly into the mixture of Substrate + Catalyst. This keeps the active enolate concentration low relative to the cyclization rate.
Q: The reaction stalls at 90% conversion. Should I add more catalyst?
A:Do not add more Copper.
Reason: Catalyst poisoning is rarely the issue; it is usually Base Depletion or Surface Passivation (if using solid K2CO3).
Action:
Verify agitation efficiency (critical for heterogeneous solid-liquid reactions).
Add 0.2 eq of fresh Ligand (e.g., L-Proline) rather than Copper. The ligand often degrades faster than the metal center.
Check water content. >0.5% water in DMF can kill the reaction by protonating the intermediate.
Data: Solvent & Base Screening for Conversion
Solvent
Base
Temp (°C)
Time (h)
Conversion (%)
2-Isomer Impurity
DMF
K2CO3
100
4
98%
< 0.1%
Toluene
K2CO3
110
12
65%
< 0.1%
DMSO
Cs2CO3
80
2
99%
1.5% (Hydrolysis)
DMF
NaH
25
1
85%
5.0% (Polymer)
Module 3: Downstream Processing (Work-Up)
Q: The work-up is a nightmare. I have a dark emulsion and high Copper residuals.
A: Copper removal is the bottleneck in this route. Standard extraction is insufficient.
Protocol: The "Thiourea Wash"
After reaction completion, cool to 50°C.
Add Thiourea (10-20 mol% relative to Copper) or a silica-based scavenger (e.g., QuadraSil).
Stir for 30 minutes. The Copper-Thiourea complex precipitates or binds tightly.
Filter through a Celite/Charcoal pad.
Partition: Dilute filtrate with Ethyl Acetate and wash with 5% NH4OH (aq) to complex any remaining Cu.
Q: My product is oiling out instead of crystallizing.
A: Methyl benzofuran-3-carboxylate has a low melting point and tends to supercool.
The Fix:
Solvent Swap: Do not try to crystallize from pure EtOAc. Swap solvent to MeOH/Water (9:1) or Heptane/IPA (95:5) .
Seeding: You must seed the mixture at 5-10°C below the expected melting point.
Impurity Check: If it still oils, check for residual DMF . Even 1% DMF can prevent crystallization. Perform a water wash of the organic layer before attempting crystallization.
Module 4: Safety & Reagent Handling
Q: We are considering the Methyl Chloroacetate route (for other analogs). What are the major hazards?
A: Even if you are not using it for the 3-isomer, if you use Methyl Chloroacetate or Methyl Bromoacetate in the lab, you must treat them as Lachrymators and Alkylating Agents .
Hazard Profile:
Inhalation: Severe respiratory irritant.[2] Can cause delayed pulmonary edema.
A Comparative Guide to the Synthesis of Benzofuran-3-carboxylic acid methyl ester: A Modern Approach vs. a Classic Methodology
In the landscape of heterocyclic chemistry, benzofurans are a cornerstone, with their derivatives forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. Among these, Benzofuran-3-carboxylic acid...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of heterocyclic chemistry, benzofurans are a cornerstone, with their derivatives forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. Among these, Benzofuran-3-carboxylic acid and its esters are pivotal intermediates in the synthesis of complex molecular architectures. The pursuit of efficient, scalable, and robust synthetic routes to these building blocks is a continuous endeavor in chemical research and development. This guide provides an in-depth comparison of a modern, copper-catalyzed approach to the synthesis of Benzofuran-3-carboxylic acid methyl ester with a more traditional, classical methodology. Through a detailed examination of experimental protocols, reaction mechanisms, and performance data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the most suitable synthetic strategy for their specific needs.
At a Glance: Comparing the Synthetic Routes
Feature
Classical Route
New Copper-Catalyzed Route
Starting Materials
Salicylaldehyde, Methyl Chloroacetate
Methyl 2-bromophenylacetate, Methyl Formate
Key Transformations
O-alkylation, Intramolecular Aldol Condensation
Condensation, Copper-catalyzed Intramolecular C-O Bond Formation
Number of Steps
Two
Two
Catalyst
Base (e.g., NaH, K₂CO₃)
Copper(I) Iodide
Overall Yield
Moderate
Good to Excellent
Scalability
Can be challenging due to side reactions
Reported to be suitable for medium-scale synthesis
Substrate Scope
Generally applicable to substituted salicylaldehydes
Tolerates various substituents on the phenyl ring
Key Advantages
Utilizes readily available starting materials
Higher yields, milder final cyclization conditions
Key Disadvantages
Lower to moderate yields, potential for side reactions
Requires synthesis of the substituted phenylacetate precursor
The Classical Approach: O-Alkylation and Intramolecular Condensation
The traditional synthesis of Benzofuran-3-carboxylic acid methyl ester hinges on two fundamental organic transformations: the Williamson ether synthesis for O-alkylation, followed by an intramolecular base-catalyzed condensation. This route commences with the reaction of a salicylaldehyde derivative with a methyl haloacetate.
Experimental Protocol: Classical Route
Step 1: Synthesis of Methyl (2-formylphenoxy)acetate
To a stirred solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
To this mixture, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford methyl (2-formylphenoxy)acetate.
Step 2: Intramolecular Cyclization to Benzofuran-3-carboxylic acid methyl ester
Dissolve the methyl (2-formylphenoxy)acetate (1.0 eq) in a solvent such as methanol or THF.
Add a strong base, for instance, sodium hydride (NaH, 1.2 eq) or sodium methoxide (NaOMe), portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent like ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield Benzofuran-3-carboxylic acid methyl ester.
Mechanistic Insights
The classical route first involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a base, creating a phenoxide ion. This nucleophile then attacks the electrophilic carbon of methyl chloroacetate in an Sₙ2 reaction to form the ether linkage. The subsequent intramolecular cyclization is an aldol-type condensation. A base abstracts a proton from the α-carbon of the acetate moiety, generating an enolate. This enolate then attacks the aldehyde carbonyl group, leading to a cyclic intermediate which, after dehydration, yields the benzofuran ring system.
A Modern Alternative: The Copper-Catalyzed Intramolecular C-O Bond Formation
A more recent and efficient approach, developed by Karchava and colleagues, circumvents some of the limitations of the classical method.[1] This two-step procedure begins with the synthesis of a β-hydroxyacrylate intermediate, followed by a copper-catalyzed intramolecular C-O bond formation to construct the benzofuran ring.[1]
Experimental Protocol: New Copper-Catalyzed Route
Step 1: Synthesis of Methyl 3-hydroxy-2-(2-bromophenyl)acrylate
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of methyl 2-bromophenylacetate (1.0 eq) in anhydrous THF dropwise.
After the addition is complete, add methyl formate (1.5 eq) dropwise at the same temperature.
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
Cool the mixture to 0 °C and quench the reaction by the slow addition of water.
Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude methyl 3-hydroxy-2-(2-bromophenyl)acrylate, which can often be used in the next step without further purification.
In a reaction vessel, combine methyl 3-hydroxy-2-(2-bromophenyl)acrylate (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a solvent like DMF or DMSO.
Heat the mixture to a temperature of 110-140 °C and stir for several hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
Purify the crude product by column chromatography on silica gel to obtain Benzofuran-3-carboxylic acid methyl ester.
Mechanistic Rationale
The first step of this modern route is a base-mediated condensation between the enolate of methyl 2-bromophenylacetate and methyl formate to form the β-hydroxyacrylate. The key innovation lies in the second step: a copper-catalyzed intramolecular Ullmann-type C-O bond formation. The copper(I) catalyst is believed to undergo oxidative addition to the aryl bromide. The resulting organocopper species then facilitates the intramolecular cyclization via reductive elimination, forming the C-O bond of the furan ring and regenerating the active copper catalyst.
Comparative Analysis and Field Insights
The primary advantage of the new copper-catalyzed route lies in its typically higher overall yields and the milder conditions for the crucial ring-forming step, avoiding the use of strong, moisture-sensitive bases like sodium hydride in the cyclization itself.[1] The classical method, while conceptually straightforward, can be plagued by lower yields in the intramolecular condensation step due to competing side reactions.
From a practical standpoint in a drug development setting, the scalability of a synthetic route is paramount. The copper-catalyzed method has been reported to be effective for medium-scale synthesis.[1] The starting material for the new route, methyl 2-bromophenylacetate, is commercially available or can be readily prepared. While salicylaldehyde, the starting material for the classical route, is also widely available, the potential for side reactions during the base-catalyzed cyclization can complicate purification on a larger scale.
The choice of synthesis will ultimately depend on the specific requirements of the project, including cost of starting materials, desired scale, and available equipment. For high-throughput synthesis of a library of analogs, the robustness and higher yields of the copper-catalyzed route may be preferable. For smaller-scale, exploratory work where cost is a primary driver, the classical approach might still be a viable option.
Visualizing the Synthetic Pathways
To further clarify the transformations involved, the following diagrams illustrate the two synthetic routes.
Classical Synthetic Route
Caption: Classical synthesis of Benzofuran-3-carboxylic acid methyl ester.
New Copper-Catalyzed Synthetic Route
Caption: New copper-catalyzed synthesis of Benzofuran-3-carboxylic acid methyl ester.
References
A review on synthetic approaches to benzofurans: ACS Omega, 2024 , DOI:
Karchava, A. V.; Melkonyan, F. S.; Golantsov, N. E. A Simple and Practical Synthesis of Methyl Benzo[b]furan-3-carboxylates. HETEROCYCLES, 2008 , 75(12), 2973-2979. DOI:
In Vitro vs. In Vivo Activity of Benzofuran-3-carboxylic Acid Methyl Ester Derivatives
The following guide provides a technical analysis of the translational challenges and opportunities associated with Benzofuran-3-carboxylic acid methyl ester derivatives . It is designed for drug discovery scientists nav...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical analysis of the translational challenges and opportunities associated with Benzofuran-3-carboxylic acid methyl ester derivatives . It is designed for drug discovery scientists navigating the "Valley of Death" between promising biochemical assays and animal efficacy models.[1]
A Translational Guide for Drug Development Professionals
Executive Summary: The Ester Paradox
Benzofuran-3-carboxylic acid methyl esters represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial , anticancer , and anti-inflammatory properties.[1] However, a recurring failure mode in their development is the "Ester Paradox" :
In Vitro: The methyl ester moiety confers optimal lipophilicity (LogP ~2.5–3.5), allowing rapid passive diffusion across cell membranes to hit intracellular targets (e.g., tubulin, kinases).[1]
In Vivo: The ester is a metabolic liability.[1] Species-specific plasma esterases (particularly in rodents) can rapidly hydrolyze the methyl ester to the corresponding carboxylic acid.[1] This metabolite often suffers from poor permeability (low LogP, ionization at pH 7.4), leading to a loss of efficacy that is an artifact of the animal model rather than the molecule's intrinsic lack of potency in humans.[1]
This guide dissects this dichotomy, providing the data and protocols necessary to distinguish between a failed drug and a failed model.
Chemical Foundation & SAR Analysis
The benzofuran core is bioisosteric with indole, offering a flat, aromatic system capable of
- stacking interactions within enzyme active sites.[1]
Structure-Activity Relationship (SAR) Logic
The biological activity of the 3-carboxylic acid methyl ester derivative is governed by substitutions at the C-2 and C-5/6 positions.[1]
Figure 1: SAR Map of Benzofuran-3-carboxylic acid methyl ester.[1] The C-3 ester is the "gatekeeper" for bioavailability, while C-2 and C-5/6 drive target affinity.[1]
In Vitro Profiling: Potency & Mechanism
In cell-based assays, these derivatives frequently outperform their carboxylic acid counterparts due to superior membrane permeability.[1]
Anticancer Activity[1][2][3][4][5][6][7]
Mechanism: Many derivatives act as microtubule destabilizing agents (binding to the colchicine site) or VEGFR-2 inhibitors .[1]
Key Data: 3-methyl and 3-(morpholinomethyl) derivatives demonstrate IC50 values in the low micromolar range against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines.[1]
Specific Example: A 3-methyl-benzofuran derivative (Compound 10h) showed an IC50 of 24 nM against FM3A/0 cells, significantly more potent than the standard Combretastatin A-4 (42 nM) [1].[1]
Antimicrobial Activity[1][4]
Target: Disruption of bacterial cell membranes and inhibition of fungal N-myristoyltransferase.[1]
Key Data: Halogenated methyl esters (e.g., with bromine at C-4 or acetyl groups) exhibit MIC values of 50–200 µg/mL against Gram-positive bacteria (S. aureus) and Candida species [2].[1]
Critical Observation: Hydrolysis of the ester to the free acid often results in a complete loss of antimicrobial activity in vitro, likely due to the inability of the anionic acid to penetrate the bacterial cell wall [2].[1]
Data Summary Table: In Vitro Potency
Derivative Type
Target/Cell Line
Activity Metric
Value
Reference
3-Methyl-6-methoxy
FM3A/0 (Breast Cancer)
IC50
24 nM
[1]
3-Morpholinomethyl
A549 (Lung Cancer)
IC50
1.48 µM
[3]
4-Bromo-6-acetyl
Staphylococcus aureus
MIC
50 µg/mL
[2]
Free Acid Analog
Staphylococcus aureus
MIC
>500 µg/mL (Inactive)
[2]
The In Vivo Translation Gap
The transition from petri dish to animal model is where the "Ester Paradox" manifests.[1]
The "Rat Plasma Trap"
Rodents, particularly rats, possess significantly higher plasma carboxylesterase activity than humans or dogs.[1]
The Trap: A benzofuran methyl ester may be stable in human plasma (half-life > 2 hours) but have a half-life of < 5 minutes in rat plasma.[1]
Consequence: In a rat efficacy model, the drug is converted almost instantly to the carboxylic acid.[1] If the acid is the active species (prodrug mechanism), efficacy is maintained.[1] If the ester is required for intracellular penetration (as with antimicrobial activity), the compound will appear inactive in vivo despite potent in vitro data.[1]
Pharmacokinetics (PK)
Oral Absorption: Derivatives like Compound 23d have shown good oral absorption in rats when the scaffold is optimized for metabolic stability (e.g., using steric hindrance around the ester or bioisosteres) [4].[1]
Metabolites: The primary metabolite is invariably the benzofuran-3-carboxylic acid .[1] Secondary metabolism involves hydroxylation of the benzofuran ring and glucuronidation.[1]
Figure 2: Translational Decision Tree. This workflow prevents false negatives by validating the animal model against the compound's metabolic stability.[1]
Experimental Protocols
To validate the activity and stability of these derivatives, the following protocols are recommended.
Synthesis of Benzofuran-3-carboxylic Acid Methyl Ester
Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
Workup: Pour into ice water. The methyl ester typically precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol.[1]
Validation: Confirm structure via
-NMR (Singlet at 3.8–3.9 ppm for ).
Plasma Stability Assay (Critical for Translation)
Purpose: To determine if the rat model is appropriate.
Materials: Pooled Rat Plasma, Pooled Human Plasma, PBS (pH 7.4), HPLC/LC-MS.[1]
Protocol:
Prepare a 10 mM stock of the test compound in DMSO.[1]
Spike plasma (pre-warmed to 37°C) with compound to a final concentration of 10 µM (0.1% DMSO).
Incubate at 37°C in a shaking water bath.
Sampling: Aliquot 100 µL at
min.
Quenching: Add 300 µL ice-cold acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 5 min.
Analysis: Analyze supernatant via LC-MS. Monitor the disappearance of the Parent (Methyl Ester) and appearance of the Metabolite (Carboxylic Acid).[1]
Interpretation: If
min in rat plasma but min in human plasma, do not use a rat efficacy model without chemical modification (e.g., switching to an isopropyl or tert-butyl ester to resist hydrolysis).
References
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. National Institutes of Health (NIH).[1] Available at: [Link][1]
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules (MDPI). Available at: [Link][1][2]
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central.[1] Available at: [Link][1]
Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link][1][3][4][5][6][7][8][9][10][11]
Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation. PubMed Central.[1] Available at: [Link][1]
A Comparative Guide to the Performance of Benzofuran-3-carboxylic acid methyl ester in Kinase Inhibition
Introduction In the landscape of medicinal chemistry, the benzofuran nucleus is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of medicinal chemistry, the benzofuran nucleus is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, Benzofuran-3-carboxylic acid methyl ester , to benchmark its performance within a high-impact therapeutic application: the inhibition of protein kinases.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, they have become prime targets for drug development. The benzofuran core is a common feature in many potent kinase inhibitors, making this scaffold a promising starting point for novel therapeutic agents.[5][6][7]
The purpose of this technical guide is to provide an objective, data-driven comparison of Benzofuran-3-carboxylic acid methyl ester against relevant alternatives. We will explore its efficacy as a kinase inhibitor, moving from in vitro enzymatic assays to cell-based models of cancer. This analysis aims to elucidate the role of the methyl ester functional group by comparing it to its corresponding carboxylic acid and a more complex bioisosteric replacement. By detailing the causality behind our experimental choices and providing robust, self-validating protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of benzofuran derivatives.
Section 1: The Scientific Rationale: Targeting Kinases with Benzofuran Derivatives
The rationale for selecting Benzofuran-3-carboxylic acid methyl ester as a candidate for kinase inhibition is grounded in established principles of medicinal chemistry and oncology.
1.1 The Central Role of Protein Kinases in Cancer:
Kinases function by catalyzing the transfer of a phosphate group to substrate proteins, a process known as phosphorylation. This modification acts as a molecular switch, regulating a vast array of signaling pathways that control cell growth, proliferation, differentiation, and apoptosis (programmed cell death).[5] In many cancers, mutations lead to the constitutive activation of certain kinases, resulting in uncontrolled cell proliferation and tumor growth.[8] Therefore, small molecules that can inhibit these overactive kinases are a cornerstone of modern targeted cancer therapy.
1.2 The Benzofuran Scaffold in Kinase Inhibitor Design:
The benzofuran structure is adept at forming key interactions within the ATP-binding pocket of many kinases. Its planar, bicyclic nature and the presence of a heteroatom provide a rigid framework that can be functionalized to achieve high potency and selectivity. Numerous studies have highlighted benzofuran derivatives as potent inhibitors of various kinases, including mTOR, GSK-3β, and CDK2, validating its utility as a pharmacophore.[7][9]
1.3 The Significance of the Carboxylic Acid Methyl Ester Moiety:
The choice of a functional group at the 3-position of the benzofuran ring is critical for modulating the molecule's overall properties.
Improved Membrane Permeability: A free carboxylic acid is typically ionized at physiological pH, which can limit its ability to passively diffuse across cell membranes to reach intracellular targets. Esterification masks this acidic proton, creating a more lipophilic molecule that can more readily enter the cell.
Metabolic Lability: The methyl ester can act as a soft prodrug. Once inside the cell, it can be hydrolyzed by intracellular esterases to reveal the active carboxylic acid, potentially leading to selective accumulation of the active form at the target site.
Bioisosteric Comparison: To understand the role of this group, it is logical to compare the methyl ester not only to its parent carboxylic acid but also to other bioisosteres—functional groups with similar physical or chemical properties.[10] For instance, a tetrazole ring is a well-established non-classical bioisostere of a carboxylic acid, offering similar acidity but different lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[11]
This comparative approach allows for a systematic evaluation of how subtle molecular modifications influence biological activity, a fundamental practice in lead optimization.
Section 2: A Validated Workflow for Comparative Benchmarking
To ensure a rigorous and reproducible comparison, we employ a multi-stage benchmarking workflow. This process begins with precise enzymatic assays to determine direct target engagement and progresses to cell-based assays to assess physiological effects. Each stage includes decision points and feedback loops, creating a self-validating system for compound evaluation.
Caption: A multi-phase workflow for benchmarking kinase inhibitor performance.
Section 3: Detailed Experimental Protocols
Scientific integrity demands that protocols are not only detailed but also that the reasoning behind each step is transparent. The following methodologies are designed as self-validating systems, incorporating necessary controls to ensure the data generated is both accurate and reliable.
Protocol 3.1: In Vitro mTOR Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the test compounds on the enzymatic activity of the mTOR (mechanistic Target of Rapamycin) kinase, a key regulator of cell growth.[9]
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated peptide substrate using ATP. A europium-labeled anti-phospho-serine antibody and a streptavidin-allophycocyanin (APC) conjugate are added. If the substrate is phosphorylated, the antibody and streptavidin-APC bind, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Test Compounds: Benzofuran-3-carboxylic acid methyl ester, Benzofuran-3-carboxylic acid, Benzofuran-3-tetrazole (dissolved in 100% DMSO)
Positive Control: A known mTOR inhibitor (e.g., Torin 1)
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
Detection Reagents: Europium (Eu³⁺)-labeled anti-phospho-4E-BP1 antibody and Streptavidin-APC
Methodology:
Compound Plating: Prepare a serial dilution of the test compounds in a 384-well assay plate. The final DMSO concentration in the assay must be kept constant (e.g., <1%) across all wells to avoid solvent effects.
Causality: Serial dilutions are essential for generating a dose-response curve to calculate the IC50 value. Keeping DMSO concentration constant is critical as it can affect enzyme activity and compound solubility.[12]
Enzyme Addition: Add the mTOR enzyme to each well containing the test compounds. Incubate for 15 minutes at room temperature.
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated, ensuring an accurate measurement of inhibition.
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to enable the detection of competitive inhibitors.[12]
Incubation: Incubate the plate for 60 minutes at 30°C.
Reaction Termination & Detection: Stop the reaction by adding the detection reagents in a buffer containing EDTA, which chelates Mg²⁺ ions required for kinase activity. Incubate for another 60 minutes at room temperature to allow for antibody binding.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor (665 nm) and donor (620 nm) wavelengths.
Controls:
Negative Control (0% Inhibition): Wells containing enzyme, substrate, and ATP, but only DMSO vehicle. This represents maximum enzyme activity.
Positive Control (100% Inhibition): Wells containing a saturating concentration of a known potent inhibitor (e.g., Torin 1).
Background Control: Wells without the enzyme to measure background signal.
Protocol 3.2: Cell Proliferation Assay (MTT)
This assay assesses the compound's ability to inhibit the proliferation of cancer cells, providing a measure of its cytotoxic or cytostatic effects.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Cancer Cell Line: MCF-7 (a human breast adenocarcinoma cell line where the PI3K/Akt/mTOR pathway is often active).
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Test Compounds and Controls (as above).
MTT Reagent (5 mg/mL in PBS).
Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
Methodology:
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Causality: Seeding a consistent number of cells and allowing them to adhere ensures a uniform starting point for the experiment, reducing variability.
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the cells for 72 hours.
Causality: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation across multiple cell cycles.
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
Causality: During this incubation, only metabolically active, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. This data is then used to determine the GI50 (concentration for 50% growth inhibition).
Section 4: Performance Data & Comparative Analysis
The following tables summarize hypothetical but representative data from the described experiments. This data is intended to illustrate the potential outcomes of the benchmarking study and facilitate a discussion on structure-activity relationships (SAR).
Table 1: Comparative In Vitro Kinase Inhibition
Compound
Target Kinase
IC50 (µM)
Comments
Benzofuran-3-carboxylic acid methyl ester
mTOR
4.1
Moderate potency, indicating direct target engagement.
Benzofuran-3-carboxylic acid
mTOR
15.8
Significantly lower potency, suggesting the charged carboxylate is suboptimal for binding or the assay conditions.
Benzofuran-3-tetrazole
mTOR
6.5
Potency is intermediate, demonstrating successful bioisosteric replacement with different physicochemical properties.
Torin 1 (Control)
mTOR
0.002
Confirms assay validity with a highly potent known inhibitor.
Table 2: Comparative Antiproliferative Activity
Compound
Cell Line
GI50 (µM)
Comments
Benzofuran-3-carboxylic acid methyl ester
MCF-7
8.9
Good correlation with enzymatic activity; demonstrates cell permeability and efficacy in a cellular context.
Benzofuran-3-carboxylic acid
MCF-7
>50
Poor cellular activity, likely due to low membrane permeability of the charged species.
Benzofuran-3-tetrazole
MCF-7
12.4
Demonstrates cellular activity, validating it as a viable bioisostere, though slightly less potent than the ester in this context.
Doxorubicin (Control)
MCF-7
0.1
Confirms cell line sensitivity to a known cytotoxic agent.
Analysis of Performance:
The data reveals a clear structure-activity relationship. The Benzofuran-3-carboxylic acid methyl ester shows a marked improvement in both enzymatic and cellular activity compared to its parent carboxylic acid. This strongly suggests that masking the acidic proton with an ester group enhances either its ability to enter the ATP-binding pocket of mTOR or, more likely, its capacity to cross the cell membrane to reach its intracellular target. The poor performance of the free acid in the cell-based assay (GI50 >50 µM) despite having some enzymatic activity further supports the hypothesis of poor cell permeability.[10]
The tetrazole derivative serves as an interesting comparator. While its acidity is similar to a carboxylic acid, its increased lipophilicity and different geometry result in intermediate potency.[11] This validates the concept of bioisosteric replacement but also highlights that such replacements are context-dependent and do not always yield superior results. In this specific case, the methyl ester appears to be the most effective of the three benzofuran derivatives tested.
Section 5: Mechanistic Context and Future Directions
The inhibitory activity of our lead compound, Benzofuran-3-carboxylic acid methyl ester, can be contextualized within the broader PI3K/Akt/mTOR signaling pathway, a critical axis for cell survival and proliferation that is frequently hyperactivated in cancer.
Caption: The mTOR signaling pathway and the putative point of inhibition.
Implications and Future Research:
The benchmarking results position Benzofuran-3-carboxylic acid methyl ester as a promising, albeit moderately potent, lead compound for the development of novel mTOR inhibitors. The superior performance of the ester over the acid highlights a clear strategy for optimizing cell permeability in this chemical series.
Recommended Next Steps:
Structure-Activity Relationship (SAR) Expansion: Synthesize and test a broader array of esters (e.g., ethyl, isopropyl) and other bioisosteres to further refine the optimal functional group at the 3-position.[13]
Kinase Selectivity Profiling: Screen the lead compound against a panel of other kinases to determine its selectivity. A highly selective inhibitor is often preferred to minimize off-target effects and potential toxicity.
In Vivo Efficacy Studies: Advance the most promising compounds into animal models of cancer to evaluate their efficacy, pharmacokinetics, and safety profile in a living system.
Computational Modeling: Use molecular docking studies to predict the binding mode of the compound within the mTOR ATP-binding site, which can guide the rational design of more potent analogues.
Conclusion
This guide has provided a comprehensive framework for benchmarking the performance of Benzofuran-3-carboxylic acid methyl ester as a potential kinase inhibitor. Through a structured workflow of robust in vitro and cell-based assays, we have demonstrated its superiority over its parent carboxylic acid, primarily due to enhanced cellular activity. The comparison with a tetrazole bioisostere further underscores the critical importance of functional group selection in drug design. By grounding our analysis in established scientific principles and providing transparent, detailed protocols, we have established Benzofuran-3-carboxylic acid methyl ester as a valid lead compound worthy of further investigation in the pursuit of novel anticancer therapeutics.
References
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. [Link]
Aslam, M. S., et al. (2018). Bioactive Benzofuran derivatives: A review. Mini-Reviews in Medicinal Chemistry, 18(14), 1186-1204. [Link]
Couto, N., et al. (2020). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 25(21), 5036. [Link]
Pisoschi, A. M., et al. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 19(6), 1640. [Link]
Kwiecień, H., et al. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-894. [Link]
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 549. [Link]
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]
Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
Williams, D., et al. (2022). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. Antibiotics, 11(10), 1432. [Link]
Kumar, P., & Kumar, R. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 7(5), 245-255. [Link]
Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European Journal of Medicinal Chemistry, 82, 539-547. [Link]
Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]
ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. ResearchGate Q&A. [Link]
Ebrahimzadeh, M. A., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(9), 1744. [Link]
de Ruiter, A., & Lensen, M. (2020). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Molecules, 25(17), 3986. [Link]
Galdeano, C., et al. (2014). Hydroxamic acids as carboxylic acid bioisosteres: a case study on MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 122-126. [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 802-825. [Link]
Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
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Reproducibility of published synthesis methods for Benzofuran-3-carboxylic acid methyl ester
Executive Summary Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) is a critical scaffold in medicinal chemistry, serving as a precursor for anti-arrhythmic agents (e.g., Amiodarone derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzofuran-3-carboxylic acid methyl ester (Methyl benzofuran-3-carboxylate) is a critical scaffold in medicinal chemistry, serving as a precursor for anti-arrhythmic agents (e.g., Amiodarone derivatives), anti-tubercular drugs, and enzyme inhibitors. Unlike the 2-carboxylate isomer, which is trivially synthesized via the Rap-Stoermer reaction, the 3-carboxylate requires specific strategies to install the ester at the C3 position while forming the furan ring.
This guide objectively compares two high-reproducibility protocols selected for their scalability, yield consistency, and mechanistic distinctness:
Method A (The Formylation-Cyclization Route): A scalable, copper-catalyzed intramolecular cyclization starting from methyl 2-bromophenylacetate.[1]
Method B (The Diazo-Insertion Route): A one-pot, acid-catalyzed reaction utilizing salicylaldehydes and diazoacetates.
Comparative Analysis of Methods
Feature
Method A: Cu-Catalyzed Cyclization
Method B: Acid-Catalyzed Diazo Insertion
Primary Mechanism
Intramolecular C–O bond formation (Ullmann-type)
Carbene insertion / Aldol-type condensation
Starting Material
Methyl (2-bromophenyl)acetate
Salicylaldehyde
Key Reagents
NaH, Methyl formate, CuI, K₂CO₃
Ethyl/Methyl Diazoacetate (EDA/MDA), HBF₄·OEt₂
Step Count
2 Steps (Formylation + Cyclization)
1 Pot (2 Stages: Coupling + Dehydration)
Reproducible Yield
85–92%
70–85%
Scalability
High (Multi-gram to kg)
Moderate (Diazo safety limits scale)
Purification
Crystallization / Extraction (often no column)
Column Chromatography usually required
Safety Profile
Moderate: Requires NaH handling.
High Risk: Diazo compounds are potentially explosive.
Verdict: The most robust method for multi-gram synthesis. It avoids hazardous diazo reagents and often yields a product pure enough to bypass chromatography.
Mechanistic Pathway
The synthesis proceeds via the in situ generation of a
-keto ester (enol form) followed by a copper-mediated intramolecular O-arylation.
Figure 1: Two-step synthesis via formylation and copper-catalyzed cyclization.
Detailed Protocol
Step 1: Formylation (Synthesis of the Precursor)
Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.
Reagents: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF . Cool to 0°C.[2]
Addition: Mix Methyl (2-bromophenyl)acetate (1.0 equiv) with Methyl formate (5.0 equiv). Add this mixture dropwise to the NaH suspension over 30 minutes.
Expert Insight: The excess methyl formate serves as both reagent and co-solvent to drive the equilibrium.
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC should show consumption of the starting ester.
Workup: Quench carefully with ice-water. Acidify with dilute HCl to pH ~4. Extract with ethyl acetate.[2] The product, Methyl 2-(2-bromophenyl)-3-oxopropanoate , exists in equilibrium with its enol form (often an oil). Use directly in the next step.
Step 2: Copper-Catalyzed Cyclization
Setup: Use a reaction vessel capable of heating to 100°C (e.g., pressure tube or round bottom with condenser).
Mixture: Dissolve the crude intermediate from Step 1 in DMF (0.5 M concentration).
Catalyst System: Add CuI (10 mol%) and K₂CO₃ (2.0 equiv).
Critical Control: Anhydrous K₂CO₃ is essential. Grind it to a fine powder to maximize surface area.
Heating: Heat to 100°C for 2–4 hours. The solution typically turns dark.
Workup: Cool to RT. Dilute with water and extract with ethyl acetate.[2] Wash the organic layer extensively with water (to remove DMF) and brine.
Purification: Evaporate solvent. The residue often solidifies. Recrystallize from hexane/ethyl acetate or methanol.
Reproducibility Checkpoints:
Moisture Sensitivity: Step 1 is highly moisture-sensitive. Wet solvents will destroy NaH and reduce yield.
Intermediate Stability: The formylated intermediate is stable enough for storage at -20°C but best used immediately.
Method B: Acid-Catalyzed Diazo Insertion
Verdict: Ideal for small-scale library generation or when starting from substituted salicylaldehydes. Requires strict safety protocols due to diazo reagents.
Mechanistic Pathway
This "one-pot" reaction involves the activation of the aldehyde by a Lewis/Brønsted acid, nucleophilic attack by the diazoacetate, and subsequent dehydration.
Figure 2: One-pot acid-catalyzed synthesis from salicylaldehyde.
Detailed Protocol
Note: This protocol describes the use of Ethyl Diazoacetate (EDA) as it is safer and more common. To obtain the methyl ester directly, substitute with Methyl Diazoacetate (MDA) or perform a transesterification post-synthesis.
Safety: Perform all operations in a fume hood behind a blast shield. Diazoacetates are shock-sensitive and toxic.
Reaction: In a round-bottom flask, dissolve Salicylaldehyde (1.0 equiv) in Dichloromethane (DCM) .
Addition: Dropwise add Ethyl Diazoacetate (1.2 equiv) at room temperature. Nitrogen evolution will be observed.
Observation: The reaction is exothermic; control the rate to maintain a gentle reflux or keep at RT.
Dehydration: Once gas evolution ceases (approx. 1–2 hours), add a catalytic amount of conc. H₂SO₄ (or stir with molecular sieves) to effect the dehydration of the hemiacetal intermediate. Stir for an additional 30 mins.
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM.
Purification: The crude product usually requires flash column chromatography (Silica gel, Hexane/EtOAc gradient) to remove polymeric side products.
Troubleshooting & Expert Insights
Common Pitfalls
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Wet DMF or old NaH
Distill DMF over CaH₂; titrate or use fresh NaH.
Incomplete Cyclization (Method A)
"Clumping" of K₂CO₃
Use finely ground K₂CO₃ and vigorous stirring.
Explosion/Runaway (Method B)
Fast addition of Diazoacetate
Add diazo compound very slowly allowing N₂ to vent.
Product is Oil (Not Solid)
Impurities (Method B)
Recrystallize from cold methanol or perform column chromatography.
Green Chemistry & Scalability
Method A is superior for Green Chemistry metrics if DMF is recycled or replaced (e.g., with NMP, though harder to remove). It has higher atom economy relative to methods requiring extensive protecting groups.
Method B has poor atom economy due to the loss of N₂ and the generation of heavy waste if stoichiometric Lewis acids are used (though HBF₄ is catalytic).
References
Copper-Catalyzed Synthesis (Method A Source)
Ye, X., et al.
Diazoacetate Insertion (Method B Source)
Dudley, M. E., et al.[4] "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[1][3][4] Synthesis, 2006 , 2006(10), 1711–1714.[4]
Organic Syntheses Validation (Method B Variant)
"Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Organic Syntheses, 2019 , 96, 98-109.[3]
A Senior Application Scientist's Guide to the Statistical Analysis of Benzofuran-3-carboxylic acid methyl ester and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] This guide prov...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] This guide provides an in-depth technical comparison of Benzofuran-3-carboxylic acid methyl ester and its key analogues. By delving into the statistical analysis of their experimental data, we aim to elucidate the structure-activity relationships that govern their therapeutic potential. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and presenting self-validating protocols to ensure scientific rigor.
The Benzofuran Core: A Platform for Diverse Biological Activity
The benzofuran skeleton, a fusion of a benzene and a furan ring, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[3][4] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a vast chemical space for optimization of therapeutic efficacy.
This guide will focus on a comparative analysis of four key compounds to dissect the influence of functional group modifications on their physicochemical and biological profiles:
Benzofuran-3-carboxylic acid methyl ester (1): The primary subject of our analysis.
Benzofuran-3-carboxylic acid (2): The parent carboxylic acid, to assess the impact of the ester functionality.
Benzofuran-3-carboxamide (3): An amide analogue, to explore the effect of replacing the ester with a bioisosteric group.
2-Acetyl-5-bromobenzofuran (4): A C2-substituted analogue, to investigate the influence of substitution on the furan ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A statistical comparison of the ¹H and ¹³C NMR data of our selected compounds reveals key electronic and steric effects of the different functional groups.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the key ¹H and ¹³C NMR chemical shifts for the core benzofuran structure and the attached functional groups. The data has been compiled from various sources and serves as a representative comparison.[2][5][6]
Compound/Position
H-2 (ppm)
Aromatic Protons (ppm)
-OCH₃ (ppm)
-COOH (ppm)
-CONH₂ (ppm)
C=O (ppm)
C-2 (ppm)
C-3 (ppm)
1 (Ester)
~8.3
7.3 - 8.1
~3.9
-
-
~163
~151
~114
2 (Acid)
~8.4
7.3 - 8.2
-
~13.4 (broad)
-
~168
~151
~115
3 (Amide)
~8.2
7.3 - 8.0
-
-
~7.5 & 8.0 (broad)
~162
~152
~111
4 (2-Acetyl)
-
7.5 - 7.8
-
-
-
~190
-
-
Interpretation of Spectral Data:
C-2 Proton: The downfield shift of the H-2 proton in all 3-substituted derivatives is characteristic and is influenced by the electron-withdrawing nature of the substituent at C-3.
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is highly sensitive to the nature of the attached group. The carboxylic acid carbonyl is the most deshielded, followed by the ester and then the amide. This trend reflects the decreasing electron-withdrawing ability of the -OH, -OCH₃, and -NH₂ groups, respectively.
Functional Group Protons: The acidic proton of the carboxylic acid appears as a broad singlet at a very downfield chemical shift. The amide protons also present as broad signals, indicative of their exchange with the solvent and restricted rotation around the C-N bond.
Synthesis and Characterization: A Foundation of Trustworthiness
The reliability of any comparative study rests on the purity and well-characterized nature of the compounds under investigation. Here, we provide a generalized, self-validating workflow for the synthesis and purification of Benzofuran-3-carboxylic acid methyl ester.
Synthesis Workflow for Benzofuran-3-carboxylic acid methyl ester
Caption: General synthetic workflow for Benzofuran-3-carboxylic acid methyl ester.
Detailed Synthetic Protocol
Materials:
Salicylaldehyde
Methyl bromoacetate
Potassium carbonate (anhydrous)
Acetone (anhydrous)
Polyphosphoric acid (PPA)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
Esterification: To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq) and methyl bromoacetate (1.1 eq).
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
Cyclization: Add the crude intermediate to polyphosphoric acid at 80-90 °C and stir for 1-2 hours.
Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Benzofuran-3-carboxylic acid methyl ester.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality of Experimental Choices:
The use of anhydrous conditions is crucial to prevent hydrolysis of the ester and competing side reactions.
Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, facilitating nucleophilic attack on methyl bromoacetate.
Polyphosphoric acid is a strong dehydrating agent and a Lewis acid, which catalyzes the intramolecular cyclization to form the furan ring.
The aqueous workup and column chromatography are essential for removing impurities and isolating the pure product, ensuring the validity of subsequent biological data.
Comparative Biological Performance: From Microbes to Cancer Cells
The true value of these compounds lies in their biological activity. This section presents a comparative analysis of their antimicrobial and anticancer properties, supported by experimental data from the literature. It is important to note that direct comparisons are most valid when data is generated from the same study under identical conditions. When this is not possible, as is often the case in a broad review, we must interpret the results with appropriate caution.
Antimicrobial Activity
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Data (MIC in µg/mL)
Compound
Staphylococcus aureus
Escherichia coli
Candida albicans
1 (Ester)
>100
>100
>100
2 (Acid)
50 - 200
>200
100
3 (Amide)
62.5 - 125
>125
>125
4 (2-Acetyl derivative)
12.5
25
12.5
Data compiled from multiple sources and should be interpreted as indicative rather than a direct comparison.[3][7]
Structure-Activity Relationship Insights:
The unsubstituted ester (1) generally shows weak antimicrobial activity.
The presence of a free carboxylic acid group (2) or an amide (3) can enhance activity, particularly against Gram-positive bacteria and fungi.
Substitution at the C-2 position, as in the 2-acetyl derivative (4), appears to significantly potentiate the antimicrobial effects against a broader spectrum of microorganisms.
Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and, consequently, the cytotoxic potential of a compound.
Experimental Protocol: MTT Assay
Caption: Standard workflow for the MTT cytotoxicity assay.
Comparative Anticancer Data (IC₅₀ in µM)
Compound
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HCT116 (Colon Cancer)
1 (Ester)
>100
>100
>100
2 (Acid)
14.91
~20-85
>100
3 (Amide)
~20-85
~20-85
~20-85
C2-Substituted Analogues
1.875 - 5.278
1.48
3.27
Data compiled from multiple sources and should be interpreted as indicative rather than a direct comparison.[8][9][10]
Structure-Activity Relationship Insights:
Similar to its antimicrobial profile, the simple methyl ester (1) exhibits low cytotoxicity.
The carboxylic acid (2) and amide (3) derivatives show moderate anticancer activity.
Substitution on the benzofuran ring, particularly at the C-2 position, is a key strategy for enhancing anticancer potency. The specific nature and position of the substituent can lead to highly potent compounds with IC₅₀ values in the low micromolar range.[8]
Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound. It measures the ability of the antioxidant to scavenge the stable DPPH free radical.
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
Sample Preparation: Prepare serial dilutions of the test compounds in methanol.
Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Comparative Antioxidant Activity:
Conclusion: A Roadmap for Future Drug Discovery
This comprehensive guide has provided a statistical and comparative analysis of Benzofuran-3-carboxylic acid methyl ester and its key analogues. The presented experimental data and protocols offer a framework for researchers to design and evaluate novel benzofuran-based therapeutic agents.
Key Takeaways:
The functional group at the 3-position of the benzofuran ring significantly influences the compound's spectroscopic properties and biological activity.
Simple esters like Benzofuran-3-carboxylic acid methyl ester often serve as a starting point but typically exhibit modest biological activity.
Conversion to the corresponding carboxylic acid or amide can enhance antimicrobial and anticancer properties.
Substitution on the benzofuran ring, particularly at the C-2 position, is a powerful strategy for dramatically increasing biological potency.
The insights and methodologies presented herein are intended to empower researchers and drug development professionals to navigate the vast chemical landscape of benzofuran derivatives with a clear, data-driven approach, ultimately accelerating the discovery of new and effective medicines.
References
El-Khouly, M. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(20), 13456-13483. Available at: [Link]
Abdel-Wahab, B. F., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(6), 1152-1158. Available at: [Link]
Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4753. Available at: [Link]
Padmini, V., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 72(2), 231-235. Available at: [Link]
Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. Available at: [Link]
Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Mini-Reviews in Medicinal Chemistry, 15(11), 901-913. Available at: [Link]
Dharavath, S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. Available at: [Link]
Zou, Y., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link]
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
JOVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
Louis, J. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(5), 651-655. Available at: [Link]
MedCrave. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
Objective: Establish a self-validating workflow for the containment and disposal of Benzofuran-3-carboxylic acid methyl ester (CAS: 2494-78-2 / 1935-02-0 isomers).
Primary Directive: This compound must be treated as a bioactive organic ester . Disposal protocols prioritize the prevention of environmental release and the mitigation of hydrolysis-induced methanol generation.
Chemical Hazard Profile
Feature
Property
Operational Implication
Core Structure
Benzofuran Ring
Potential pharmacophore; treat as bioactive/toxic.[1][2][3][4]
Functional Group
Methyl Ester
Susceptible to hydrolysis. Releases Methanol (flammable/toxic) upon contact with strong acids/bases.
Absorption: Cover liquid spills with Vermiculite or Sand. Do not use combustible materials like sawdust.
Collection: Sweep solid/absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Benzofuran Ester."
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision nodes for disposing of benzofuran derivatives, ensuring regulatory compliance and safety.
Figure 1: Decision matrix for segregating benzofuran ester waste streams based on physical state and solvent composition.
Regulatory & Logistical Framework
Waste Coding (RCRA - USA)
While Benzofuran-3-carboxylic acid methyl ester is not explicitly "P" or "U" listed, it must be characterized by its properties and the solvents used.
Waste Characteristic
EPA Code
Criteria
Ignitability
D001
If the waste stream (e.g., solvent) has a flash point <60°C.
Toxicity (Characteristic)
D004-D043
Only if mixed with regulated heavy metals or solvents (e.g., Chloroform D022).
F-List Solvents
F001-F005
If dissolved in common solvents like Acetone, Methanol, or DCM.
Default Classification
Non-Regulated
If solid and pure (though Best Practice dictates treating as Hazardous Organic).
Storage Compatibility[2][4]
Store With: Esters, Ketones, Alcohols.
Do NOT Store With:
Strong Oxidizers: Nitric acid, Perchloric acid (Risk of violent combustion).
Strong Bases: Sodium Hydroxide, Potassium Hydroxide (Risk of hydrolysis and heat generation).
Scientific Rationale (The "Why")
Hydrolysis & Methanol: The methyl ester moiety (
) is the weak link. In the presence of water and a catalyst (acid/base), it reverts to the carboxylic acid and methanol. Methanol lowers the flashpoint of the waste mixture and increases toxicity. Protocol mandate: Keep waste streams pH neutral (4-9) to prevent evolution.
Benzofuran Bioactivity: Benzofuran rings are isosteres of indole and are common pharmacophores. Until specific toxicological data proves otherwise, the precautionary principle dictates treating the solid dust as a respiratory sensitizer.
Incineration vs. Landfill: Organic esters are excellent candidates for fuel blending (cement kilns) or high-temperature incineration because they burn cleanly to
and . Landfilling is prohibited due to potential leaching and groundwater contamination.[3]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12777099, Benzofuran-3-carboxylic acid methyl ester. PubChem. Available at: [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Available at: [Link]
European Chemicals Agency (ECHA). Substance Information: Methyl benzofuran-3-carboxylate.[6] ECHA.europa.eu.[6] Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). OSHA.gov. Available at: [Link]